25-Desacetyl Rifampicin-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C41H56N4O11 |
|---|---|
分子量 |
780.9 g/mol |
IUPAC名 |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |
InChIキー |
KUJZTIJOBQNKDR-QFMKPBOWSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 25-Desacetyl Rifampicin-d3, a key labeled metabolite of the front-line tuberculosis drug, Rifampicin (B610482). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, pharmacokinetic studies, and metabolic research.
Core Chemical and Physical Properties
This compound is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool for a range of analytical and research applications, particularly in mass spectrometry-based quantification and metabolite identification studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [1][2][3][4] |
| Molecular Weight | 783.92 g/mol | [1][3][5][6][7] |
| Appearance | Reddish Orange to Brown Orange Solid | [1][7] |
| Melting Point | >162 °C (decomposition) | [1][3][8] |
| Purity | >85% to >98% (vendor specific) | [2][5] |
| Solubility | Soluble in Chloroform and Methanol (B129727). Slightly soluble in DMSO. | [1][3][9] |
| Storage Conditions | -20°C, often in an amber vial under an inert atmosphere. | [1][3][7][8] |
| CAS Number (Unlabeled) | 16783-99-6 | [4][7][10][11][12] |
Metabolic Pathway of Rifampicin
Rifampicin undergoes metabolism in the liver, primarily through a deacetylation process, to form its active metabolite, 25-Desacetyl Rifampicin.[1][2] This biotransformation is a crucial aspect of Rifampicin's pharmacokinetic profile.
Experimental Protocols
Detailed methodologies for the analysis of 25-Desacetyl Rifampicin are crucial for accurate pharmacokinetic and metabolic studies. Below are synthesized protocols based on published analytical methods for the unlabeled analogue, which are directly applicable to the deuterated form.
Protocol 1: Quantification of 25-Desacetyl Rifampicin in Human Plasma by LC-MS/MS
This protocol is adapted from methodologies described for the simultaneous determination of Rifampicin and its primary metabolite.[9][13]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard (e.g., a deuterated analog of a related compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent or Waters Acquity UPLC system.[9]
-
Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18, Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[9]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water or 10 mM ammonium (B1175870) formate (B1220265) in water.[9]
-
Solvent B: 0.1% formic acid in acetonitrile or methanol.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[9]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters XEVO TQ S micro).[9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis: Quantify the analyte by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Protocol 2: Analysis of 25-Desacetyl Rifampicin by HPLC with UV Detection
This protocol is based on validated HPLC methods for the quantification of 25-Desacetyl Rifampicin in biological matrices.[8][12][14][15]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma or urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 or C8 column (e.g., Phenomenex Luna C18).[12]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.01 M sodium phosphate (B84403) buffer, pH 5.2) and an organic solvent (e.g., methanol or acetonitrile) in a ratio of approximately 35:65 (v/v).[8]
-
Flow Rate: 0.8 - 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify and quantify the 25-Desacetyl Rifampicin peak based on its retention time compared to a standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Experimental Workflow for Metabolite Identification
The use of stable isotope-labeled compounds like this compound is central to modern metabolomics for unambiguous metabolite identification and flux analysis.
This guide provides a foundational understanding of the chemical properties and analytical considerations for this compound. The provided protocols and workflows are intended to be starting points and should be optimized for specific experimental needs and instrumentation.
References
- 1. droracle.ai [droracle.ai]
- 2. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 5. Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 15. eprints.nirt.res.in [eprints.nirt.res.in]
An In-depth Technical Guide to the Synthesis and Characterization of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 25-Desacetyl Rifampicin-d3, a crucial labeled metabolite of the front-line tuberculosis drug, Rifampicin. This document details the synthetic pathway, experimental protocols for synthesis and purification, and analytical methods for its characterization, including chromatographic and spectroscopic techniques. The information herein is intended to support researchers in pharmacology, drug metabolism, and bioanalytical sciences.
Introduction
25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin.[1] The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and drug-drug interaction studies involving Rifampicin. Its use allows for precise and accurate measurement of the metabolite in complex biological matrices by mass spectrometry. This guide outlines a feasible synthetic route and the necessary characterization to ensure the identity, purity, and quality of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, Rifampicin-d3, followed by its deacetylation.
Synthesis of Precursor: Rifampicin-d3
Rifampicin-d3 is synthesized from Rifamycin S and the deuterated intermediate, 1-amino-4-(methyl-d3)-piperazine.
Experimental Protocol:
-
Synthesis of 1-amino-4-(methyl-d3)-piperazine: The synthesis of the non-deuterated analogue, 1-amino-4-methylpiperazine, involves the methylation of piperazine (B1678402) hexahydrate, followed by hydrolysis, nitrosation, and reduction.[2][3] For the deuterated version, a similar pathway can be followed using a deuterated methyl source in the initial step. Alternatively, commercially available 1-amino-4-(methyl-d3)-piperazine can be procured.
-
Synthesis of Rifampicin-d3: Rifamycin S is reacted with 1-amino-4-(methyl-d3)-piperazine. This reaction is typically carried out in a suitable solvent like dimethylacetamide in the presence of paraformaldehyde and an acid catalyst such as oxalic acid. The resulting Rifampicin-d3 is then purified.
Deacetylation of Rifampicin-d3
The final step involves the selective removal of the acetyl group at the C-25 position of Rifampicin-d3.
Experimental Protocol:
A general procedure for the deacetylation of rifamycins (B7979662) can be adapted for this synthesis.[4]
-
Reaction Setup: Dissolve Rifampicin-d3 in methanol.
-
Base Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (B78521) to the methanolic solution. The reaction mixture is typically stirred at room temperature for approximately 40-60 minutes.
-
Neutralization and Extraction: Acidify the reaction mixture with a suitable acid, such as citric acid, and then dilute with water. Extract the product into an organic solvent like chloroform.
-
Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization from a solvent system such as methanol/ether to yield this compound.[4]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C41H53D3N4O11 | |
| Molecular Weight | 783.92 g/mol | |
| Appearance | Reddish-orange to brown-orange solid | [5] |
| Storage | 2-8°C in an amber vial, under an inert atmosphere | [5] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool to confirm the deacetylation. The 1H NMR spectrum of this compound is expected to lack the characteristic singlet corresponding to the acetyl methyl protons, which is present in the spectrum of Rifampicin-d3. A patent for the non-deuterated compound notes the disappearance of the methyl group of the acetyl group which gives a τ value from 7.93 to 8.02.[4]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound, the expected molecular ion peak would correspond to its molecular weight. In tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions can be monitored for quantification. A reported transition for 25-desacetyl-rifampicin is m/z 749.3 → 399.1.[6]
Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the characteristic absorption band of the acetyl group, which is typically observed between 1710-1715 cm-1 in the parent compound.[4]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of this compound. A validated HPLC method for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin has been reported and can be adapted.
Experimental Protocol (Adapted from literature):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna) |
| Mobile Phase | Gradient elution with water and methanol |
| Detection | UV-Vis at 254 nm |
| Flow Rate | Typically 0.8-1.0 mL/min |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the standard for quantifying 25-Desacetyl Rifampicin in biological samples, using the d3-labeled compound as an internal standard.
Experimental Protocol (Adapted from literature): [1]
| Parameter | Condition |
| Chromatography | Liquid chromatography (e.g., Acquity UPLC) |
| Column | C18 reverse-phase column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile |
| Ionization | Positive electrospray ionization (ESI+) |
| Detection | Tandem mass spectrometer (e.g., XEVO TQ S micro) |
| MRM Transition | As determined for this compound |
Visualizations
Metabolic Pathway
Caption: Metabolic conversion of Rifampicin-d3 to this compound.
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols, based on established chemical transformations and analytical methods, offer a reliable pathway for obtaining this essential labeled compound for research purposes. Adherence to these methodologies will ensure the production of a well-characterized standard suitable for demanding bioanalytical applications.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 4. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 25-Desacetyl Rifampicin-d3, a key analytical tool in the research and development of the front-line anti-tuberculosis drug, Rifampicin (B610482). This document details the physicochemical properties, metabolic origin, and application of this stable isotope-labeled internal standard. A thorough examination of its use in bioanalytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is presented, complete with detailed experimental protocols. This guide is intended to serve as a critical resource for researchers and scientists engaged in pharmacokinetic studies, therapeutic drug monitoring, and other analytical applications involving Rifampicin and its primary active metabolite.
Introduction
25-Desacetyl Rifampicin is the principal and microbiologically active metabolite of Rifampicin, a potent bactericidal antibiotic essential for the treatment of tuberculosis.[1][2][3] The therapeutic efficacy and potential for drug-drug interactions of Rifampicin are closely linked to its metabolism. Consequently, the accurate quantification of both the parent drug and its 25-desacetyl metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring (TDM).
This compound is a deuterated analog of 25-Desacetyl Rifampicin. Its utility lies in its application as an internal standard in analytical assays. By incorporating a stable isotope label, it exhibits nearly identical chemical and physical properties to the endogenous analyte but is distinguishable by its mass. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Physicochemical and Isotopic Properties
The fundamental properties of this compound are summarized in the table below. This information has been compiled from commercially available product data sheets and certificates of analysis.[4][5][6]
| Property | Value |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin |
| Synonyms | 25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3 |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ |
| Molecular Weight | 783.92 g/mol [4][6] |
| Appearance | Orange to Very Dark Brown Solid[4] |
| Purity (HPLC) | >85% - 90.29%[4][5] |
| Isotopic Purity | >95% (99.8% reported in one source)[4] |
| Storage Conditions | -20°C or 2-8°C, Inert atmosphere, Light sensitive[4][5] |
| Solubility | Slightly soluble in Chloroform and Methanol[4] |
Metabolic Pathway of Rifampicin
Rifampicin undergoes extensive metabolism in the liver, primarily through deacetylation by esterases to form 25-Desacetyl Rifampicin.[1][7] This metabolite is also microbiologically active. The metabolic pathway is a critical aspect of Rifampicin's pharmacology, influencing its efficacy and elimination.
Application in Bioanalytical Methods
This compound is predominantly used as an internal standard for the quantification of Rifampicin and 25-Desacetyl Rifampicin in biological matrices such as plasma, serum, and urine.[3][8][9] The co-analysis of both the parent drug and its active metabolite is essential for a comprehensive understanding of its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity, specificity, and throughput.
Experimental Workflow
The general workflow for a bioanalytical assay using this compound as an internal standard is depicted below. This process involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
The following is a representative, detailed protocol for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[8][9][10][11]
Materials and Reagents
-
Rifampicin analytical standard
-
25-Desacetyl Rifampicin analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min |
Mass Spectrometry Conditions
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
MRM Transitions and Collision Energies
The following table provides example Multiple Reaction Monitoring (MRM) transitions. It is important to note that optimal collision energies are instrument-dependent and should be empirically determined.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Rifampicin | 823.4 | 791.4 | 100 | 25 |
| 25-Desacetyl Rifampicin | 781.4 | 749.4 | 100 | 25 |
| This compound (IS) | 784.4 | 752.4 | 100 | 25 |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Rifampicin and its primary active metabolite in complex biological matrices. Its use as an internal standard in LC-MS/MS assays allows for robust and reliable data, which is fundamental for advancing our understanding of Rifampicin's pharmacology and for optimizing its clinical use. This guide provides the essential technical information and a detailed methodological framework to support researchers in this field.
References
- 1. journals.asm.org [journals.asm.org]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of liquid chromatography tandem mass spectrometry method for simultaneous quantification of first line tuberculosis drugs and metabolites in human plasma and its application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
25-Desacetyl Rifampicin-d3 CAS number and structure
An In-Depth Technical Guide to 25-Desacetyl Rifampicin-d3
Introduction
This compound is the deuterium-labeled form of 25-Desacetyl Rifampicin (B610482), the primary and microbiologically active metabolite of the potent antibiotic, Rifampicin.[1][2][3] As a stable isotope-labeled compound, it serves as an invaluable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of its chemical properties, relevant quantitative data, and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Core Data and Structure
Chemical Properties and Identifiers
This compound is characterized by the substitution of three hydrogen atoms with deuterium (B1214612) on the methyl group of the piperazinyl moiety. While a specific CAS number for the deuterated form is not consistently available, the CAS number for the unlabeled parent compound is widely referenced.[4][5]
| Property | Value | Source(s) |
| Product Name | This compound | [4][5] |
| CAS Number | 16783-99-6 (Unlabeled) | [3][4][6][7][8] |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [4][5][6] |
| Molecular Weight | 783.92 g/mol | [4][5][7][9] |
| Appearance | Reddish-orange to Brown-orange Solid | [5][9] |
| Purity | ≥95% | [3] |
| Storage Conditions | Refrigerator (2-8°C) or -20°C, under inert atmosphere | [4][5][9] |
| Solubility | Soluble in Chloroform, Methanol; Slightly soluble in DMSO | [3][9] |
| Synonyms | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin, Desacetylrifampicin-d3 | [5][6][9][10] |
Chemical Structure
The structure of 25-Desacetyl Rifampicin retains the core ansa-macrocyclic structure of Rifampicin, with the acetyl group at the C-25 position removed.
Image generated based on chemical information from suppliers.
Quantitative Data
Population Pharmacokinetics
A study involving healthy Asian adults characterized the population pharmacokinetics of Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin. The data were analyzed using a NONMEM (nonlinear mixed-effects modeling) approach.[1][11][12]
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Unit |
| Pharmacokinetic Model | One-compartment with transit absorption | Two-compartment | - |
| Apparent Clearance (CL/F) | 10.3 (5.6% RSE) | 95.8 (10% RSE) | L/h for a 70 kg adult |
RSE: Relative Standard Error[1][11][12]
In Vitro Metabolism Kinetics
The formation of 25-Desacetyl Rifampicin from its parent compound, Rifampicin, was evaluated using in vitro human liver microsomes (HLMs).[13][14] The study characterized the enzyme kinetics of this metabolic conversion.
| Parameter | Value | Unit |
| Michaelis-Menten Constant (Km) | 48.23 | µM |
| Maximum Velocity (Vmax) | 1.233 | pmol/min/mg protein |
| Intrinsic Clearance (CLint) | 0.026 | µl/min/mg protein |
Experimental Protocols
Population Pharmacokinetic Analysis
This protocol outlines the methodology used to evaluate the pharmacokinetics of Rifampicin and 25-Desacetyl Rifampicin in human subjects.[1][11]
1. Study Design:
-
Treatment: Subjects were randomized to receive either Rifampicin (600 mg) alone or in combination with Isoniazid (300 mg) daily for 14 days.[1][11]
-
Washout: A 14-day washout period was implemented before switching the treatment arms.[1][11]
-
Sampling: Plasma concentration-time data were collected for analysis.[1][11]
2. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC).[15]
-
Validation: The method was validated according to FDA guidance for accuracy (89.9%–115.0%) and precision (relative standard deviation <13.7%).[11]
-
Lower Limits of Quantification (LLOQ): 25 ng/mL for Rifampicin and 2.5 ng/mL for 25-Desacetyl Rifampicin.[11]
3. Data Analysis:
-
Model Selection: The choice of the pharmacokinetic model was based on goodness-of-fit plots, precision of estimates, and the likelihood ratio test.[11]
-
Covariate Analysis: Relationships between pharmacokinetic parameters and demographic factors, as well as genotypes for metabolic enzymes and transporters, were evaluated.[1][11]
HPLC Method for In Vitro Metabolism Assays
This protocol details a validated HPLC method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin, suitable for in vitro metabolism studies.[13][14]
1. Instrumentation:
-
System: Waters Alliance 2695 HPLC system coupled with a 2996 photodiode array (PDA) detector.[13][14]
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using water and methanol.[13][14]
-
Retention Times: Approximately 7.70 min for Rifampicin and 8.25 min for 25-Desacetyl Rifampicin.[14]
3. Method Validation:
-
Linearity: Calibration plots showed a linear relationship (R² = 0.995) over a concentration range of 0–200 µM for both analytes.[13][14]
-
LLOQ: 17.75 µM for Rifampicin and 23.57 µM for 25-Desacetyl Rifampicin.[13][14]
4. Application - Human Liver Microsome (HLM) Assay:
-
Objective: To characterize the kinetics of 25-Desacetyl Rifampicin formation.[13][14]
-
Procedure: Rifampicin was incubated with HLMs for various time points (15, 30, 45, and 60 minutes).[13][14]
-
Analysis: The formation of the metabolite was quantified using the validated HPLC method to determine kinetic parameters (Km, Vmax).[13][14]
Mandatory Visualizations
Metabolic Pathway of Rifampicin
The primary metabolic pathway for Rifampicin involves deacetylation to form 25-Desacetyl Rifampicin. This reaction is catalyzed by esterase enzymes.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Workflow for In Vitro Metabolism Study
This diagram illustrates the logical flow of an in vitro experiment designed to study the metabolism of Rifampicin using human liver microsomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound (>85%) | CymitQuimica [cymitquimica.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]
- 9. usbio.net [usbio.net]
- 10. BioOrganics [bioorganics.biz]
- 11. academic.oup.com [academic.oup.com]
- 12. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Measurement of rifampicin and 25-desacetylrifampicin in biological fluids using high-performance liquid chromatography with direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of 25-Desacetyl Rifampicin-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of the front-line anti-tuberculosis drug Rifampicin, plays a crucial role in the overall therapeutic efficacy of its parent compound. The deuterated analog, 25-Desacetyl Rifampicin-d3, serves as an essential internal standard in pharmacokinetic and bioequivalence studies, enabling precise quantification of the active metabolite in biological matrices. Understanding the stability and degradation pathways of this deuterated standard is paramount for ensuring the accuracy and reliability of such analytical methods.
Chemical Stability and Degradation Profile
The stability of 25-Desacetyl Rifampicin is intrinsically linked to that of its parent drug, Rifampicin, and is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.
pH-Dependent Stability
The stability of rifamycins (B7979662) is highly dependent on the pH of the solution. Rifampicin, and by extension 25-Desacetyl Rifampicin, is an amphoteric molecule with pKa values of 1.7 (related to the 4-hydroxy group) and 7.9 (related to the 3-piperazine nitrogen)[1]. It exhibits maximum stability in the near-neutral pH range (6-7).
-
Acidic Conditions: In acidic environments (pH below 4), rifamycins undergo hydrolysis. The primary degradation products are 3-formylrifamycin and 1-amino-4-methylpiperazine[1]. The rate of degradation is significant in highly acidic solutions[2].
-
Alkaline Conditions: Under alkaline conditions (pH 7.5 to 9.0), particularly in the presence of oxygen, rifamycins are susceptible to oxidation, leading to the formation of Rifampicin-quinone, which is inactive[1].
-
Neutral Conditions: The molecule is most stable at a neutral pH.
Thermal Stability
Thermal stress can induce the degradation of 25-Desacetyl Rifampicin. Studies on Rifampicin have shown that it is thermally stable up to approximately 195°C, with decomposition occurring in stages at higher temperatures[3][4][5]. The specific thermal degradation profile of this compound has not been reported, but similar sensitivity to high temperatures can be expected.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of rifamycins. Therefore, it is crucial to protect solutions of this compound from light to prevent photodegradation.
Oxidative Degradation
As mentioned, rifamycins are prone to oxidation, especially in alkaline conditions, leading to the formation of quinone derivatives. The use of antioxidants, such as ascorbic acid, has been shown to improve the stability of Rifampicin in solution[6].
Quantitative Stability Data
While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes the stability of Rifampicin under various conditions, which can be used as a proxy.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation of Rifampicin | Reference |
| Acidic Hydrolysis | 0.01M HCl | 1 hour | 40°C | Significant degradation observed | [7] |
| Thermal (Solid) | Heating | 14 hours | 80°C | Significant degradation observed | [7] |
| Thermal & Humidity | 75% RH | 24 hours | 40°C | Degradation observed | [7] |
| Photolytic | ICH guidelines | - | - | Degradation observed | [7] |
| pH 2.0 to 9.0 | Unbuffered solution | - | - | Unstable in highly acidic solutions, maximum stability at pH 4.0 | [2] |
| Refrigerated | Suspension (25 mg/mL) | 60 days | 7±3°C | Retained >90% of initial concentration | [8] |
| Room Temperature | Suspension (25 mg/mL) | 60 days | Room Temp | Retained >90% of initial concentration | [8] |
| Accelerated Temp | Suspension (25 mg/mL) | 60 days | 45±5°C | Only 19.51% of initial concentration remained | [8] |
Table 1: Summary of Rifampicin Stability under Forced Degradation Conditions.
Probable Degradation Pathways
The primary degradation pathways of Rifampicin, which are expected to be followed by 25-Desacetyl Rifampicin, are hydrolysis and oxidation.
Hydrolytic Degradation Pathway
Under acidic conditions, the hydrazone bond in the rifamycin (B1679328) structure is susceptible to hydrolysis. This leads to the cleavage of the piperazine (B1678402) side chain, resulting in the formation of 3-formylrifamycin SV and 1-amino-4-methylpiperazine.
References
Navigating the Solubility Landscape of 25-Desacetyl Rifampicin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 25-Desacetyl Rifampicin-d3, a key deuterated metabolite of the front-line tuberculosis drug, Rifampicin. Understanding the solubility of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, ensuring accurate quantification and reliable experimental outcomes. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and illustrates the metabolic context of this compound.
Core Data Presentation: Solubility Profile
Precise quantitative solubility data for this compound is not extensively published. However, qualitative data and information on the parent compound, Rifampicin, and its non-deuterated metabolite provide a strong foundation for solvent selection. The desacetylation at the C25 position generally leads to an increase in solubility compared to the parent rifamycin (B1679328) compound[1].
Qualitative Solubility of 25-Desacetyl Rifampicin and its Deuterated Analog:
| Compound | Solvent | Solubility |
| This compound | Chloroform | Soluble |
| This compound | Methanol | Soluble |
| 25-Desacetyl Rifampicin | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |
| 25-Desacetyl Rifampicin | Methanol (as a diluent) | Soluble[3] |
Quantitative Solubility of the Parent Compound, Rifampicin:
To inform solvent selection for this compound, the established solubility of Rifampicin is presented below. It is anticipated that the solubility of its 25-desacetyl metabolite would be comparable or greater in these solvents.
| Solvent | Concentration (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~100 | Not Specified |
| Chloroform | 349 | 25 |
| Methanol | 16 | 25 |
| Ethanol (95%) | ~10 | Not Specified |
| Dimethylformamide (DMF) | 20[4] | Not Specified |
| Ethyl Acetate | 108 | 25 |
| Acetone | 14 | 25 |
| Water (pH 7.3) | 2.5 | 25 |
| Water (pH 4.3) | 1.3 | 25 |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6] This protocol provides a reliable and reproducible approach for establishing the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., DMSO, Methanol, Chloroform, Ethanol)
-
Volumetric flasks
-
Stoppered glass vials or flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Analytical balance
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a stoppered vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The solution should be in constant contact with the solid material.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).[5]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Mandatory Visualizations
Metabolic Pathway of Rifampicin
The primary metabolic pathway for Rifampicin involves hydrolysis of the acetyl group at the C25 position to form its major and active metabolite, 25-Desacetyl Rifampicin. The deuterated form, this compound, is used as a stable isotope-labeled internal standard for the accurate quantification of this metabolite in biological matrices.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask method for determining the solubility of a pharmaceutical compound.
References
The Unseen Player: A Technical Guide to the Biological Activity of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, undergoes significant metabolism in vivo, leading to the formation of several metabolites. Among these, 25-Desacetyl Rifampicin is the major and most well-known, retaining significant microbiological activity.[1][2] This in-depth technical guide focuses on the biological activity of 25-Desacetyl Rifampicin, with a specific mention of its deuterated analogue, 25-Desacetyl Rifampicin-d3. The deuterated form is primarily utilized as an internal standard in pharmacokinetic and metabolic studies; its biological activity is considered identical to that of the unlabeled compound.[3][4][5] This guide will provide a comprehensive overview of its antibacterial potency, mechanism of action, and detailed experimental protocols for its evaluation, tailored for researchers and professionals in drug development.
Data Presentation: Quantitative Biological Activity
The antibacterial efficacy of 25-Desacetyl Rifampicin has been evaluated against various mycobacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a clear comparison of its activity against that of the parent drug, Rifampicin.
Table 1: Minimum Inhibitory Concentration (MIC) of 25-Desacetyl Rifampicin against Mycobacterium tuberculosis
| Compound | M. tuberculosis Strain(s) | MIC Range (µg/mL) | Reference(s) |
| 25-Desacetyl Rifampicin | Various Clinical Isolates | 0.03 - 1 | [6] |
| Rifampicin | Various Clinical Isolates | 0.03 - 1 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of 25-Desacetyl Rifampicin against other Mycobacterium Species
| Compound | Mycobacterium Species | MIC (µM) | Reference(s) |
| 25-Desacetyl Rifampicin | M. smegmatis | 2.66 (MIC₉₉) | [3][7] |
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The antibacterial activity of 25-Desacetyl Rifampicin, like its parent compound, stems from its ability to inhibit bacterial DNA-dependent RNA polymerase.[8][9] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a fundamental step in protein synthesis and, consequently, bacterial survival.
25-Desacetyl Rifampicin binds to the β-subunit of the bacterial RNA polymerase, creating a stable drug-enzyme complex. This binding sterically obstructs the path of the elongating RNA molecule, preventing the formation of phosphodiester bonds and halting transcription.[8][9] The high specificity of rifamycins (B7979662) for the bacterial RNA polymerase over its mammalian counterpart is a key factor in their therapeutic efficacy and selective toxicity.
Mechanism of action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines the agar (B569324) dilution method for determining the MIC of this compound against Mycobacterium tuberculosis.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Middlebrook 7H10 or 7H11 agar medium, supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Sterile petri dishes
-
Sterile tubes for serial dilutions
-
Incubator (37°C with 5% CO₂)
-
Inoculating loop or sterile swabs
Procedure:
-
Preparation of Drug-Containing Plates:
-
Prepare a series of twofold serial dilutions of the this compound stock solution in sterile distilled water or broth.
-
Melt the Middlebrook agar and cool to 45-50°C.
-
Add the appropriate volume of each drug dilution to molten agar to achieve the desired final concentrations (e.g., ranging from 0.015 to 8 µg/mL).
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare drug-free control plates.
-
-
Inoculum Preparation:
-
Grow the M. tuberculosis strain in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁵ CFU/mL.
-
-
Inoculation:
-
Spot-inoculate a fixed volume (e.g., 10 µL) of the prepared bacterial suspension onto the surface of the drug-containing and drug-free agar plates.
-
-
Incubation:
-
Allow the inoculated plates to dry at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 14-21 days.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A new genetic assay for rifampicin susceptibility of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel, non-radioactive eukaryotic in vitro transcription assay for sensitive quantification of RNA polymerase II activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Rapid Determination of Rifampin Resistance in Clinical Isolates of Mycobacterium tuberculosis by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Rifampicin: A Technical Guide to 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core aspects of 25-desacetyl rifampicin (B610482), the primary and microbiologically active metabolite of the frontline anti-tuberculosis drug, rifampicin. The deuterated form, 25-desacetyl rifampicin-d3 (B1140610), serves as a critical internal standard for accurate quantification in complex biological matrices. This document provides a comprehensive overview of its formation, pharmacokinetic profile, and the analytical methodologies employed in its study, presenting quantitative data in structured tables and detailing experimental protocols.
The Metabolic Conversion of Rifampicin
Rifampicin undergoes hepatic metabolism, primarily through a deacetylation reaction to form 25-desacetyl rifampicin.[1][2] This biotransformation is mainly catalyzed by B-esterases, specifically human arylacetamide deacetylase (AADAC), and does not necessitate NADPH.[3][4][5] The resulting metabolite, 25-desacetyl rifampicin, retains antibacterial activity and is more polar than its parent compound.[6]
Pharmacokinetic Profile
The pharmacokinetic properties of both rifampicin and its primary metabolite have been characterized in various studies. Below is a summary of key pharmacokinetic parameters.
Table 1: Population Pharmacokinetic Parameters in Healthy Adults
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Unit | Source |
| Apparent Clearance | 10.3 | 95.8 | L/h for a 70 kg adult | [7][8][9] |
| Pharmacokinetic Model | One-compartment with transit absorption | Two-compartment | - | [7][8][9] |
Table 2: Pharmacokinetic Parameters after a Single Oral Dose
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Unit | Source |
| Tmax (Time to Peak Concentration) | 2.2 | 3.8 | hours | [10][11] |
Table 3: In Vitro Metabolism Kinetics in Human Liver Microsomes
| Parameter | Value | Unit | Source |
| Km | 48.23 | µM | [12][13] |
| Vmax | 1.233 | pmol/min/mg protein | [12][13] |
| CLint (Intrinsic Clearance) | 0.026 | µl/min/mg protein | [12][13] |
Experimental Protocols
The accurate quantification of rifampicin and 25-desacetyl rifampicin is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique, often employing a deuterated internal standard like 25-desacetyl rifampicin-d3 for enhanced accuracy.
In Vitro Metabolism Assay
This protocol outlines a typical experiment to investigate the in vitro metabolism of rifampicin using human liver microsomes.
Objective: To determine the kinetic parameters of 25-desacetyl rifampicin formation.
Materials:
-
Rifampicin
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard (e.g., this compound)
Procedure:
-
Prepare a stock solution of rifampicin in a suitable solvent.
-
In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the rifampicin stock solution.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 15, 30, 45, 60 minutes).[12][13]
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method.
LC-MS/MS Quantification in Human Plasma
This protocol provides a general framework for the simultaneous quantification of rifampicin and 25-desacetyl rifampicin in human plasma.
Objective: To determine the plasma concentrations of rifampicin and 25-desacetyl rifampicin for pharmacokinetic analysis.
Sample Preparation:
-
To a small volume of plasma (e.g., 20-50 µL), add a protein precipitation agent such as methanol (B129727) or acetonitrile.[14][15] This solution should contain the internal standard, this compound.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[14][16]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 5mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[14]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for rifampicin, 25-desacetyl rifampicin, and the deuterated internal standard. For example:
-
The Role of this compound as an Internal Standard
In quantitative bioanalysis, especially with LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard. This compound, a deuterated analog of the metabolite, is an ideal internal standard for the quantification of 25-desacetyl rifampicin.
Advantages of using a stable isotope-labeled internal standard:
-
Compensates for Matrix Effects: It experiences similar ionization suppression or enhancement as the analyte, leading to more accurate results.
-
Corrects for Variability in Sample Preparation: Any loss of analyte during extraction is mirrored by a proportional loss of the internal standard.
-
Improves Precision and Accuracy: It accounts for variations in injection volume and instrument response.
The use of this compound ensures the robustness and reliability of the analytical method, which is paramount in drug development and clinical research.
Conclusion
25-desacetyl rifampicin is a key active metabolite in the clinical profile of rifampicin. Understanding its formation, pharmacokinetics, and accurate measurement is essential for optimizing tuberculosis therapy and for the broader study of drug metabolism. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with these compounds. The use of deuterated internal standards like this compound is a critical component of high-quality bioanalytical assays, enabling precise and reliable data for informed decision-making in drug development.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. Rifampin and rifabutin and their metabolism by human liver esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 25-Desacetyl Rifampicin-d3 as an Internal Standard in LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
25-Desacetyl Rifampicin is the primary and active metabolite of Rifampicin, a potent first-line antibiotic for the treatment of tuberculosis. Accurate quantification of 25-Desacetyl Rifampicin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the assessment of drug metabolism. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision. 25-Desacetyl Rifampicin-d3, with its deuterium-labeled methyl group on the piperazine (B1678402) ring, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.
This application note provides a detailed protocol for the quantification of 25-Desacetyl Rifampicin in human plasma using this compound as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle of the Method
The method employs a protein precipitation extraction of 25-Desacetyl Rifampicin and the internal standard, this compound, from a plasma sample. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
25-Desacetyl Rifampicin
-
This compound
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-Desacetyl Rifampicin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 25-Desacetyl Rifampicin stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions at desired concentrations.
-
Internal Standard Working Solution (2 µg/mL): Dilute the this compound stock solution with a mixture of acetonitrile and methanol (1:1, v/v) to a final concentration of 2 µg/mL.[1]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range for 25-Desacetyl Rifampicin is 0.150–15.0 µg/mL.[1]
Sample Preparation
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 300 µL of the internal standard working solution (2 µg/mL this compound in acetonitrile/methanol).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 16,200 x g for 25 minutes.
-
Transfer 200 µL of the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization for individual instrument setups.
Liquid Chromatography
| Parameter | Suggested Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program should be developed to ensure sufficient separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry
| Parameter | Suggested Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized by infusing individual standard solutions. |
| Dwell Time | 100 ms |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of 25-Desacetyl Rifampicin.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| 25-Desacetyl Rifampicin | 70.4 - 3379.2 | > 0.992 | 70.4 |
Data adapted from a study on the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin in human plasma.[2]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 25-Desacetyl Rifampicin | LQC | 211.2 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 1689.6 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 2703.4 | < 15 | 85-115 | < 15 | 85-115 |
Acceptance criteria based on FDA guidelines for bioanalytical method validation. Specific values to be determined during method validation.
Mandatory Visualization
References
Application Note: Quantitative Analysis of Rifampicin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rifampicin (B610482) is a potent, broad-spectrum antibiotic and a cornerstone in the treatment of tuberculosis.[1][2][3] Accurate quantification of Rifampicin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development to ensure efficacy and safety. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rifampicin in human plasma. The method employs a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d3, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Rifampicin analytical standard
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724) and methanol[3]
-
LC-MS grade formic acid[3]
-
Ammonium formate[4]
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)[5]
Preparation of Stock and Working Solutions
-
Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifampicin in methanol (B129727).[1]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Rifampicin stock solution in a mixture of methanol and water (50:50, v/v) to create working standards at desired concentrations.[6]
-
Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the IS stock solution with acetonitrile to the final working concentration.
Sample Preparation Protocol
-
Thaw frozen plasma samples to room temperature.[1]
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex vigorously for 3 minutes.[7]
-
Centrifuge the samples at 16,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | Agilent 1290 Infinity LC or equivalent[3] |
| Column | Hypersil Gold C18 (50 x 2.1 mm, 3 µm) or equivalent[6] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[6] |
| Column Temp. | 40°C[4] |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry:
| Parameter | Condition |
| System | Sciex API 4000 or equivalent[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | As described in the table below |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifampicin | 823.4 | 791.4 | 35 |
| This compound (IS) | 757.5 | 95.1 | 40 |
Quantitative Data Summary
The method was validated for linearity, accuracy, and precision according to regulatory guidelines.
Linearity
The calibration curve was linear over the concentration range of 10 to 10,000 ng/mL for Rifampicin in human plasma.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Rifampicin | 10 - 10,000 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LQC | 30 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 8000 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Experimental Workflow Diagram
References
- 1. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 25-Desacetyl Rifampicin-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis. Its primary metabolite, 25-Desacetyl Rifampicin, is microbiologically active and plays a significant role in the overall therapeutic and metabolic profile of the parent drug.[1] Stable isotope-labeled compounds, such as 25-Desacetyl Rifampicin-d3, are crucial tools in pharmacokinetic studies, drug metabolism research, and as internal standards in bioanalytical assays, particularly those employing mass spectrometry.[2][3] The use of a deuterated standard can significantly improve the accuracy and precision of quantitative analysis.[3][4]
This application note details a robust, selective, and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantification of this compound. The protocol provides a reliable framework for researchers requiring accurate measurement of this stable isotope-labeled metabolite.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, 25-Desacetyl Rifampicin, Rifampicin.
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][6]
-
Solvents: HPLC grade Acetonitrile (B52724) and Methanol.
-
Buffer: HPLC grade water, Monobasic Sodium Phosphate (B84403), and Phosphoric Acid.
-
Mobile Phase A: 0.01 M Sodium Phosphate buffer. To prepare, dissolve 1.2 g of Monobasic Sodium Phosphate in 1000 mL of HPLC grade water and adjust the pH to 5.2 with dilute phosphoric acid. Filter and degas before use.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Methanol. Store this solution protected from light at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Chromatographic Conditions
A validated isocratic HPLC method was established for the analysis. The detailed parameters are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.01 M Sodium Phosphate Buffer (pH 5.2) : Acetonitrile (35:65 v/v) |
| Flow Rate | 0.8 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[1][5][7] |
| Run Time | 10 minutes |
Method Development Workflow
The development of a robust HPLC method follows a logical progression of optimization and validation steps. The workflow begins with defining the analytical requirements and proceeds through systematic optimization of chromatographic parameters, ensuring the final method is fit for its intended purpose.
Caption: Workflow for HPLC method development and validation.
Data Presentation
The developed method was validated according to the International Conference on Harmonization (ICH) guidelines.[5] The validation parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized below.
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (Intra-day %RSD) | < 1.5% |
| Precision (Inter-day %RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Limit of Detection (LOD) | 0.5 µg/mL[5] |
| Limit of Quantification (LOQ) | 1.7 µg/mL[5] |
| Retention Time | Approx. 3.5 min |
Results and Discussion
The proposed HPLC method provides excellent separation and quantification for this compound. The selection of a C18 column offers good retention and peak shape for the analyte. A mobile phase consisting of 65% acetonitrile and 35% sodium phosphate buffer at a pH of 5.2 was found to be optimal, providing a short retention time of approximately 3.5 minutes, which allows for a high throughput of samples.[5] The UV detection wavelength of 254 nm provides high sensitivity for the compound.[1][5][7]
The validation results demonstrate that the method is linear, precise, and accurate over the specified concentration range. The low values for LOD and LOQ indicate high sensitivity, making the method suitable for applications where trace-level quantification is necessary. No interference was observed from the non-deuterated forms of Rifampicin or 25-Desacetyl Rifampicin, confirming the specificity of the method under these chromatographic conditions.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been thoroughly validated and is shown to be specific, linear, precise, and accurate. It is well-suited for routine analysis and quality control of this compound and can be a valuable tool for researchers in the fields of pharmacology, drug metabolism, and pharmaceutical development.
References
- 1. akjournals.com [akjournals.com]
- 2. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Fragmentation of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin, a potent first-line antibiotic for the treatment of tuberculosis. The deuterated analog, 25-Desacetyl Rifampicin-d3, serves as an essential internal standard for quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate quantification of 25-Desacetyl Rifampicin is crucial for pharmacokinetic and therapeutic drug monitoring studies. This document provides detailed information on the mass spectrometry fragmentation of this compound and a comprehensive protocol for its analysis.
Chemical Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 25-Desacetyl Rifampicin | C₄₁H₅₆N₄O₁₁ | 780.9[1][2] |
| This compound | C₄₁H₅₃D₃N₄O₁₁ | 783.92[3][4] |
Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in positive ion electrospray ionization (ESI+) mass spectrometry is characterized by specific transitions that are crucial for its selective detection and quantification in complex biological matrices.
Parent and Fragment Ions:
The expected protonated molecule of this compound is [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 784.9. However, in-source fragmentation is commonly observed for this class of molecules. A prominent precursor ion is often detected at m/z 757.5. This is likely due to the neutral loss of a water molecule and a methyl group from the piperazine (B1678402) moiety, a phenomenon that can be influenced by the mass spectrometer's source conditions.
The most characteristic and intense product ion observed in tandem mass spectrometry (MS/MS) experiments has an m/z of 95.1. This fragment originates from the cleavage of the deuterated methyl-piperazine side chain. The fragmentation of the piperazine ring is a common pathway for molecules containing this functional group.
Proposed Fragmentation Pathway:
The fragmentation process can be visualized as follows:
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of 25-Desacetyl Rifampicin and its deuterated analog, as reported in various studies. Note that different deuterated standards (e.g., d8) have been used, but the fragmentation pattern is expected to be analogous.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 25-Desacetyl Rifampicin (25-dRIF) | 749.5 | 95.1 | [5] |
| 25-Desacetyl Rifampicin-d8 (25-dRIF-d8) | 757.5 | 95 | [5] |
| Rifampicin (RIF) | 823.6 | 791.5 | [5] |
| Rifampicin-d8 (RIF-d8) | 831.6 | 799.6 | [5] |
| Rifampicin-d3 | 827.4 | 795.6 | [6] |
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol outlines a typical method for the extraction and quantification of 25-Desacetyl Rifampicin from human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
25-Desacetyl Rifampicin analytical standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Standard Solution Preparation:
-
Prepare stock solutions of 25-Desacetyl Rifampicin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
25-Desacetyl Rifampicin: m/z 781.9 → [Product Ion] (To be optimized, based on non-deuterated fragmentation)
-
This compound: m/z 784.9 → 95.1 (or m/z 757.5 → 95.1 if in-source fragmentation is utilized)
-
-
Collision Energy: To be optimized for the specific instrument (typically 20-40 eV).
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
-
5. Data Analysis:
-
Quantify the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve.
Experimental Workflow Diagram
References
- 1. Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells [mdpi.com]
- 2. 25-Desacetylrifampicin | C41H56N4O11 | CID 135542225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. clearsynth.com [clearsynth.com]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 25-Desacetyl Rifampicin-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of 25-Desacetyl Rifampicin-d3 as an internal standard in pharmacokinetic (PK) studies of Rifampicin (B610482). 25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin.[1][2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalytical mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample extraction and ionization, thereby correcting for matrix effects and improving the accuracy and precision of quantification.
This compound is intended for use in research applications and is a labeled metabolite of Rifampicin. While the protocols provided herein are based on methods validated for similar deuterated standards like Rifampicin-d8, they are directly applicable for the use of this compound.
Rationale for Using a Deuterated Internal Standard
In pharmacokinetic studies, accurate quantification of drug and metabolite concentrations in biological matrices is crucial. Deuterated internal standards offer significant advantages:
-
Similar Physicochemical Properties: The deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.
-
Improved Accuracy and Precision: By accounting for variability in sample preparation and instrument response, deuterated internal standards significantly enhance the accuracy and precision of the analytical method.
Metabolic Pathway of Rifampicin
Rifampicin is primarily metabolized in the liver via deacetylation to form its active metabolite, 25-Desacetyl Rifampicin.[2][4] This biotransformation is a key step in the drug's pharmacokinetic profile.
Metabolism of Rifampicin to its active metabolite.
Experimental Protocols
The following protocols are detailed methodologies for the quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.
Protocol 1: Protein Precipitation Method
This protocol is a rapid and straightforward method for sample preparation.
1. Materials and Reagents:
-
Human plasma (with K2EDTA as anticoagulant)
-
Rifampicin and 25-Desacetyl Rifampicin reference standards
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rifampicin, 25-Desacetyl Rifampicin, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Rifampicin and 25-Desacetyl Rifampicin stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 2.5 mg/L.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the ice-cold internal standard working solution (2.5 mg/L this compound in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 15,700 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient to separate the analytes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifampicin | 823.4 | 163.1 | 41 |
| 25-Desacetyl Rifampicin | 781.4 | 163.1 | 41 |
| This compound (IS) | 784.4 | 163.1 | 41 |
Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol provides a more thorough cleanup of the sample matrix, which can be beneficial for reducing matrix effects.
1. Materials and Reagents:
-
All materials from Protocol 1
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Solvents for SPE (e.g., methanol, water)
2. Sample Preparation:
-
Pre-condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Data Presentation
The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of Rifampicin and its metabolites.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (µg/L) | LLOQ (µg/L) |
| Rifampicin | 5 - 40,000 | 5 |
| 25-Desacetyl Rifampicin | 0.15 - 15.0 (in breast milk) | 0.15 |
Data adapted from multiple sources for illustrative purposes.
Table 3: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (% of nominal) | Inter-day Precision (%RSD) | Inter-day Accuracy (% of nominal) |
| Rifampicin | Low | < 7 | 95 - 105 | < 8 | 94 - 106 |
| Medium | < 6 | 96 - 104 | < 7 | 95 - 105 | |
| High | < 5 | 97 - 103 | < 6 | 96 - 104 | |
| 25-Desacetyl Rifampicin | Low | < 10 | 90 - 110 | < 12 | 88 - 112 |
| Medium | < 8 | 92 - 108 | < 10 | 90 - 110 | |
| High | < 7 | 94 - 106 | < 9 | 92 - 108 |
Data represents typical acceptance criteria and may vary between studies.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for a typical pharmacokinetic study using this compound and the logical relationship of its use as an internal standard.
Overall workflow of a pharmacokinetic study.
Logic of using an internal standard for correction.
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of 25-Desacetyl Rifampicin, the primary active metabolite of Rifampicin, in biological matrices. The use of this stable isotope-labeled standard in conjunction with LC-MS/MS allows for robust and reliable pharmacokinetic data generation, which is essential for drug development and clinical research. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own bioanalytical methods.
References
Application Notes and Protocols for 25-Desacetyl Rifampicin-d3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin is the primary and biologically active metabolite of Rifampicin, a potent antibiotic widely recognized for its induction of drug-metabolizing enzymes.[1][2] This metabolite, like its parent compound, is a significant agonist of the Pregnane (B1235032) X Receptor (PXR), a key nuclear receptor that regulates the expression of various cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3][4] Understanding the inductive potential of 25-Desacetyl Rifampicin is crucial for evaluating drug-drug interactions and metabolism-mediated toxicity of new chemical entities.
The deuterated form, 25-Desacetyl Rifampicin-d3, serves as an invaluable tool in these studies, primarily as an internal standard for accurate quantification in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[5][6] These application notes provide a comprehensive protocol for utilizing this compound in cell culture-based cytochrome P450 induction assays, enabling researchers to precisely assess its inductive properties and those of other xenobiotics.
Physicochemical Properties and Handling
A summary of the key properties of 25-Desacetyl Rifampicin and its deuterated analog is presented below.
| Property | 25-Desacetyl Rifampicin | This compound | Reference |
| CAS Number | 16783-99-6 | Not Available | [2][7] |
| Molecular Formula | C₄₁H₅₆N₄O₁₁ | C₄₁H₅₃D₃N₄O₁₁ | [2][6] |
| Molecular Weight | 780.9 g/mol | 783.92 g/mol | [2][6] |
| Appearance | Solid | Reddish-Orange to Brown-Orange Solid | [2][6] |
| Purity | ≥95% | Not specified | [2][7] |
| Solubility | Slightly soluble in DMSO | Not specified | [2] |
| Storage | Store at 2-8°C, protect from light | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere | [6][8] |
Stock Solution Preparation: Due to its limited solubility, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should not exceed 0.1% (v/v) to minimize solvent-induced cytotoxicity.[9]
Mechanism of Action: PXR-Mediated CYP450 Induction
Rifampicin and its metabolites induce CYP450 enzymes primarily through the activation of the Pregnane X Receptor (PXR).[3][4] The signaling pathway is initiated by the binding of the ligand to PXR in the cytoplasm. This complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR).[4] This heterodimer subsequently binds to specific response elements in the promoter regions of target genes, such as CYP3A4, leading to the recruitment of coactivators and initiation of gene transcription.[3][10]
Experimental Protocol: CYP3A4 Induction Assay in HepaRG™ Cells
This protocol outlines a method for assessing the induction of CYP3A4 by this compound in the human hepatoma cell line HepaRG™, a well-established in vitro model for studying drug metabolism.[11][12]
Materials:
-
HepaRG™ cells
-
William’s E Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
GlutaMAX™ supplement
-
This compound
-
Rifampicin (as a positive control)
-
DMSO (vehicle control)
-
Collagen-coated cell culture plates (e.g., 48-well or 96-well)
-
Reagents for RNA extraction and qRT-PCR or a commercial CYP3A4 activity assay kit
Experimental Workflow:
Procedure:
-
Cell Culture and Differentiation:
-
Culture and differentiate HepaRG™ cells according to the supplier's instructions. This typically involves a two-week differentiation period after seeding.
-
-
Treatment Preparation:
-
Prepare a serial dilution of this compound and Rifampicin (positive control) in culture medium from the DMSO stock solutions. A typical concentration range to test would be 0.1 µM to 50 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
-
Cell Treatment:
-
After the differentiation period, replace the culture medium with the prepared treatment solutions.
-
Incubate the cells for 48 to 72 hours. It is recommended to refresh the treatment medium every 24 hours.[13]
-
-
Endpoint Analysis:
-
Option A: mRNA Quantification:
-
At the end of the treatment period, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP3A4 mRNA. Normalize the data to a stable housekeeping gene (e.g., GAPDH).
-
-
Option B: Enzyme Activity Assay:
-
Measure CYP3A4 enzyme activity using a specific substrate (e.g., a luminogenic or fluorogenic probe). Follow the manufacturer's protocol for the chosen assay kit.
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 mRNA or activity relative to the vehicle control.
-
A concentration-dependent increase in expression with a fold change of ≥2 is generally considered a positive induction response.[14]
-
If applicable, fit the data to a four-parameter sigmoidal equation to determine EC₅₀ and Eₘₐₓ values.[14]
Quantitative Data Summary
The following table provides a general guideline for concentrations and expected outcomes based on data for Rifampicin, which is expected to be comparable to its active metabolite.
| Parameter | Recommended Range | Expected Outcome | Reference |
| Test Compound Concentration | 0.1 - 50 µM | Concentration-dependent increase in CYP3A4 expression/activity | [13] |
| Positive Control (Rifampicin) | 10 µM | Strong induction of CYP3A4 (e.g., >10-fold) | [10][13] |
| Vehicle Control (DMSO) | ≤ 0.1% (v/v) | Baseline CYP3A4 expression/activity | [9] |
| Incubation Time | 48 - 72 hours | Optimal induction of CYP450 mRNA and protein | [13] |
Conclusion
This compound is a critical reagent for the in-depth study of drug metabolism and drug-drug interactions. Its primary application is as an internal standard for the accurate measurement of the induction potential of its non-labeled counterpart and other test compounds. The provided protocols and background information offer a robust framework for researchers to design and execute cell culture-based CYP450 induction assays, contributing to a more comprehensive understanding of a new chemical entity's metabolic profile and safety.
References
- 1. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. Rifampicin, Antibiotic for Culture Media Use Only | 13292-46-1 | R-6000 [biosynth.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 12. Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xenotech.com [xenotech.com]
- 14. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for 25-Desacetyl Rifampicin-d3 in In Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of 25-Desacetyl Rifampicin-d3 in in vitro drug metabolism studies. Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, undergoes significant metabolism in the body, with 25-Desacetyl Rifampicin being one of its primary active metabolites.[1][2][3] Understanding the metabolic pathways of Rifampicin is crucial for predicting drug-drug interactions and optimizing therapeutic regimens.[4][5]
This compound, a stable isotope-labeled version of the metabolite, serves as an invaluable tool, primarily as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[6][7][8] Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of quantification.[9]
Core Applications
The primary applications of this compound in in vitro metabolism studies include:
-
Accurate Quantification of Metabolite Formation: Serving as an ideal internal standard for LC-MS/MS analysis to precisely measure the formation of 25-Desacetyl Rifampicin in various in vitro systems.[9]
-
Metabolic Stability Assays: Facilitating the determination of the rate of Rifampicin metabolism by quantifying the disappearance of the parent drug and the appearance of its metabolite over time.[10][11]
-
Enzyme Kinetics Studies: Enabling the characterization of the kinetics of the enzymes responsible for the desacetylation of Rifampicin.[12][13]
-
Reaction Phenotyping: Aiding in the identification of the specific cytochrome P450 (CYP) enzymes or other enzymes responsible for Rifampicin's metabolism.[14]
Key Experimental Protocols
Detailed methodologies for two common in vitro metabolism assays are provided below. These protocols are intended as a starting point and can be adapted based on specific experimental needs.[15][16]
Metabolic Stability of Rifampicin in Human Liver Microsomes (HLM)
This assay is designed to assess the intrinsic clearance of Rifampicin by measuring the rate of its metabolism to 25-Desacetyl Rifampicin in a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes.[10][11]
Materials and Reagents:
-
Human Liver Microsomes (pooled)
-
Rifampicin
-
This compound (as internal standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Positive control substrate (e.g., testosterone)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the Human Liver Microsome Stability Assay.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Rifampicin (e.g., 10 mM in DMSO). Dilute with phosphate buffer to a working concentration (e.g., 100 µM). The final concentration in the incubation should be around 1 µM, with a final DMSO concentration not exceeding 0.1%.[15][17]
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[9]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the Rifampicin working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[18]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of Rifampicin and the formation of 25-Desacetyl Rifampicin at each time point by comparing the peak area ratios of the analytes to the internal standard.[19]
-
Data Presentation:
| Time (min) | Rifampicin Concentration (µM) | 25-Desacetyl Rifampicin Concentration (µM) | % Rifampicin Remaining |
| 0 | 1.00 | 0.00 | 100 |
| 5 | 0.85 | 0.14 | 85 |
| 15 | 0.60 | 0.38 | 60 |
| 30 | 0.35 | 0.62 | 35 |
| 45 | 0.15 | 0.83 | 15 |
| 60 | 0.05 | 0.92 | 5 |
Note: The data in this table is for illustrative purposes only.
Metabolism of Rifampicin in Plated Human Hepatocytes
This assay utilizes intact liver cells, providing a more comprehensive assessment of drug metabolism, including both Phase I and Phase II metabolic pathways.[10] It is particularly useful for slowly metabolized compounds.[20][21]
Materials and Reagents:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements)
-
Rifampicin
-
This compound (as internal standard)
-
Collagen-coated plates
-
Acetonitrile (ACN), ice-cold
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the Plated Human Hepatocyte Metabolism Assay.
Protocol:
-
Hepatocyte Plating:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes onto collagen-coated plates at a desired density.
-
Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C.[20]
-
-
Incubation with Rifampicin:
-
After attachment, remove the plating medium and wash the cells with serum-free incubation medium.[20]
-
Prepare the incubation medium containing Rifampicin at the desired final concentration (e.g., 1 µM).
-
Remove the wash medium and add the Rifampicin-containing medium to the cells.
-
-
Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation medium.[20] For low-turnover compounds, longer incubation times may be necessary.[21]
-
Immediately quench the metabolic activity by adding the collected medium to ice-cold acetonitrile containing this compound.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the HLM protocol (centrifugation and transfer of supernatant).
-
Analyze the samples by LC-MS/MS to quantify the concentrations of Rifampicin and 25-Desacetyl Rifampicin.
-
Data Presentation:
| Time (h) | Rifampicin Concentration (µM) | 25-Desacetyl Rifampicin Concentration (µM) |
| 0 | 1.00 | 0.00 |
| 1 | 0.92 | 0.08 |
| 2 | 0.83 | 0.16 |
| 4 | 0.68 | 0.31 |
| 8 | 0.45 | 0.53 |
| 24 | 0.10 | 0.88 |
Note: The data in this table is for illustrative purposes only.
Rifampicin Metabolism Pathway
Rifampicin is known to induce its own metabolism, primarily through the activation of the pregnane (B1235032) X receptor (PXR), which in turn upregulates the expression of cytochrome P450 enzymes, particularly CYP3A4.[4][5] The primary metabolic pathway for Rifampicin involves hydrolysis of the acetyl group at the C-25 position to form 25-Desacetyl Rifampicin.[12][22]
Caption: Simplified metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
Analytical Considerations
The quantification of Rifampicin and 25-Desacetyl Rifampicin is typically performed using a validated LC-MS/MS method.[19][23] Key parameters for method development are summarized below.
| Parameter | Typical Value/Condition |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile and water/ammonium acetate (B1210297) with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Specific precursor-product ion transitions for Rifampicin, 25-Desacetyl Rifampicin, and this compound need to be determined empirically. |
| Linear Range | Typically in the ng/mL to µg/mL range, depending on the assay.[19][23] |
Conclusion
This compound is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based in vitro metabolism studies allows for the accurate and precise quantification of the formation of the active metabolite, 25-Desacetyl Rifampicin. The protocols and information provided herein offer a solid foundation for designing and executing robust in vitro metabolism experiments to better understand the metabolic fate of Rifampicin.
References
- 1. scbt.com [scbt.com]
- 2. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound (>85%) | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic Stability Assays [merckmillipore.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 23. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Quantitative Analysis of 25-Desacetyl Rifampicin using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Rifampicin (B610482) is a primary antibiotic for treating tuberculosis. Its major and active metabolite is 25-Desacetyl Rifampicin.[1][2] Accurate quantification of both the parent drug and its metabolite in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies.[3] The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d3, is essential for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision in LC-MS/MS-based assays.[1][4]
This document outlines detailed protocols for the extraction of 25-Desacetyl Rifampicin from biological matrices like plasma, serum, and urine, utilizing this compound as the internal standard. The primary techniques covered are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Principle Effective sample preparation is critical for removing endogenous interferences such as proteins and phospholipids (B1166683) from biological samples, which can suppress the analyte signal in the mass spectrometer and compromise the integrity of the analytical column. The choice of technique depends on the sample matrix, required sensitivity, and desired sample throughput. In each method, a known concentration of the internal standard (this compound) is added to the sample at the beginning of the workflow to mimic the analytical behavior of the target analyte.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis, effectively removing the majority of proteins from plasma or serum samples.[5]
Materials:
-
Precipitating solvent: Cold methanol (B129727) or acetonitrile (B52724) (often containing 0.1% formic acid)[3][6]
-
Internal Standard (IS) working solution: this compound in methanol or another appropriate solvent.
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Methodology:
-
Pipette an aliquot of the plasma sample (e.g., 20 µL) into a clean microcentrifuge tube.[3]
-
Add the precipitating solvent containing the internal standard. A common ratio is 1:5 sample to solvent (e.g., add 100 µL of cold methanol containing the IS).[3]
-
Vortex the mixture vigorously for approximately 5-10 minutes to ensure complete protein precipitation.[3][8]
-
Centrifuge the samples at high speed (e.g., 13,000-15,700 x g) for 10-20 minutes at a low temperature (e.g., 5-10°C).[3][7]
-
Carefully transfer the resulting supernatant to a clean tube or an HPLC vial for analysis.[3][7]
-
For enhanced cleanup, especially to remove phospholipids, a pass-through plate like the OSTRO® plate can be used, where the sample is mixed with acidified acetonitrile containing the IS and passed through the plate.[1]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by utilizing a solid sorbent to bind and elute the analyte, effectively removing salts and other interferences.[9] It is often used when higher sensitivity is required.[5]
Materials:
-
Biological sample (e.g., 0.75 mL serum)[10]
-
SPE Cartridge (e.g., C18 reversed-phase)[10]
-
Internal Standard (IS) working solution
-
Conditioning solvents: Methanol and water[10]
-
Washing solution: Deionized water, sometimes followed by a weak organic solvent like 0.5 mL of acetonitrile.[10]
-
Elution solvent: A strong organic solvent like methanol or acetonitrile.
-
SPE vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
Methodology:
-
Sample Pre-treatment: Add the internal standard (this compound) to the serum sample and vortex. The sample may require pH adjustment or dilution.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol (e.g., 1.5 mL) followed by water (e.g., 4 mL) through the sorbent bed.[10] Do not allow the cartridge to dry out.
-
Sample Loading: Apply the pre-treated sample to the conditioned cartridge at a slow, controlled flow rate (e.g., 1 mL/min).[10]
-
Washing: Wash the cartridge with deionized water (e.g., 4.5 mL) to remove polar interferences.[10] A subsequent wash with a small volume of weak organic solvent can remove less polar interferences.[10]
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase and inject it into the LC-MS/MS system.
Protocol 3: Combined Protein Precipitation and Solid-Phase Extraction
For complex matrices like human milk, a combination of PPT and SPE can yield a very clean sample.[4][11]
Methodology:
-
Perform an initial protein precipitation step on the sample (e.g., human milk) using an organic solvent like acetonitrile containing the internal standard (Rifampicin-d3 was used in a similar study).[4][11]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Load the resulting supernatant onto a conditioned SPE cartridge.
-
Proceed with the washing and elution steps as described in Protocol 2.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Typical Matrix | Key Reagents | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Plasma, Serum, Urine[5][6][12] | Acetonitrile, Methanol | Fast, simple, high-throughput, low cost[5][13] | Less clean extract, potential for matrix effects[13] |
| Solid-Phase Extraction (SPE) | Plasma, Serum, Urine[5][10] | C18 or other sorbent, various organic solvents | Cleaner extracts, higher concentration factor, reduced matrix effects[9] | More complex, time-consuming, higher cost[5] |
| Liquid-Liquid Extraction (LLE) | Plasma, CSF[14] | Immiscible organic solvents (e.g., diethylether:dichloromethane)[14] | High recovery, clean extracts | Labor-intensive, uses large volumes of organic solvents, can be difficult to automate[9] |
Table 2: Example UPLC-MS/MS Analytical Parameters
| Parameter | Setting |
| Chromatographic Column | Kinetex Polar C18 (2.6 µm; 150 × 3 mm)[3][6] or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate or Formate in water with 0.1% Formic Acid[3][6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3][6] |
| Flow Rate | 0.35 mL/min[3] |
| Injection Volume | 2-4 µL[3][7] |
| Column Temperature | 40°C[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| MS/MS Transitions (m/z) | |
| 25-Desacetyl Rifampicin | 749.5 > 95.1[1] |
| 25-Desacetyl Rifampicin-d8 | 757.5 > 95[1] |
| Rifampicin | 823.6 > 791.5[1] |
| Rifampicin-d8 | 831.6 > 799.6[1] |
Note: The specific transition for this compound should be determined empirically but is expected to be a +3 Da shift from the parent compound.
Visualization
Caption: General experimental workflow for this compound analysis.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. vnips.in [vnips.in]
- 14. A simultaneous determination of rifampin and 25-desacetylrifampin in cerebrospinal fluid and plasma of rabbit by liquid chromatography - Chan - Acta Pharmacologica Sinica [chinaphar.com]
Application Notes: The Role of 25-Desacetyl Rifampicin-d3 in Advancing Tuberculosis Research
Introduction
Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. The efficacy and metabolism of Rifampicin are critical areas of research for optimizing treatment regimens and overcoming drug resistance. Rifampicin is primarily metabolized in the body to 25-Desacetyl Rifampicin, an active metabolite that also exhibits antibacterial properties.[1][2] To accurately quantify Rifampicin and its primary metabolite in biological samples, stable isotope-labeled internal standards are essential. 25-Desacetyl Rifampicin-d3 is a deuterated analog of 25-Desacetyl Rifampicin that serves as an invaluable tool in this context, particularly in pharmacokinetic and bioanalytical studies.
Applications in Tuberculosis Research
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This allows for the precise and accurate quantification of 25-Desacetyl Rifampicin in various biological matrices such as plasma, serum, and urine.[1][3]
Key Research Applications Include:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Rifampicin is crucial for optimizing dosing schedules. By using this compound as an internal standard, researchers can reliably measure the concentration of the active metabolite, 25-Desacetyl Rifampicin, over time. This data is vital for constructing accurate pharmacokinetic models of both the parent drug and its active metabolite.[1][4][5][6]
-
Therapeutic Drug Monitoring (TDM): TDM helps in personalizing drug dosages to ensure therapeutic efficacy while minimizing toxicity. Accurate measurement of both Rifampicin and 25-Desacetyl Rifampicin provides a more complete picture of the patient's exposure to the active compounds, allowing for more informed dose adjustments. The use of this compound in the analytical workflow ensures the reliability of these measurements.
-
Drug Metabolism and Drug-Drug Interaction Studies: Rifampicin is a potent inducer of various drug-metabolizing enzymes.[7] Investigating the rate and extent of its conversion to 25-Desacetyl Rifampicin is key to understanding its auto-induction and potential interactions with co-administered drugs, such as those used in HIV treatment.[6] this compound is critical for the accurate quantification of the metabolite in these complex study designs.
-
Bioequivalence and Formulation Studies: When developing new formulations of Rifampicin, regulatory agencies require bioequivalence studies to ensure that the new formulation performs similarly to the existing one. These studies rely on the accurate measurement of both the parent drug and its major active metabolite.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving the analysis of Rifampicin and 25-Desacetyl Rifampicin.
Table 1: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Study Population | Reference |
| Apparent Clearance (CL/F) | 10.3 L/h | 95.8 L/h | Healthy Asian Adults | [4][5] |
| Apparent Clearance (CL/F) | 35.2 L/h | 368 L/h | TB Patients (with and without HIV) | [6] |
| Apparent Volume of Distribution (Vd/F) | 108.0 L | 226 L | TB Patients (with and without HIV) | [6] |
| AUC24 Ratio (Metabolite/Parent Drug) | - | 14 ± 6% | TB Patients | [1] |
| Auto-induction Half-life | 1.6 days | 1.6 days | TB Patients | [1] |
Table 2: Performance of LC-MS/MS Methods for Quantification of 25-Desacetyl Rifampicin
| Parameter | Value | Matrix | Internal Standard Used | Reference |
| Lower Limit of Quantification (LLOQ) | 70.4 ng/mL | Plasma | Not specified | [8] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Urine | Rifampicin-d8 | [3] |
| Linear Range | 70.4 - 3379.2 ng/mL | Plasma | Not specified | [8] |
| Accuracy | 96.4% - 106.3% | Human Milk | Rifampicin-d3 | [9] |
| Precision (CV%) | < 11.8% | Human Milk | Rifampicin-d3 | [9] |
Experimental Protocols
Protocol 1: Quantification of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma using LC-MS/MS
This protocol is a representative method based on principles described in the cited literature.[1][10]
1. Sample Preparation (Protein Precipitation)
-
To 30 µL of plasma, add 100 µL of a solution of 0.1% formic acid in acetonitrile.
-
This solution should contain the internal standards: Rifampicin-d8 and 25-Desacetyl Rifampicin-d8 (a close analog to -d3 and used in a similar manner).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Agilent® Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 μm).[9]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 450 µL/min.[9]
-
Gradient: A gradient elution is typically used to separate the analytes from matrix components. The specific gradient will depend on the column and system but generally involves starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the course of the run.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Quantify the concentration of 25-Desacetyl Rifampicin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
Caption: Experimental workflow for quantifying 25-Desacetyl Rifampicin.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of liquid chromatography tandem mass spectrometry method for simultaneous quantification of first line tuberculosis drugs and metabolites in human plasma and its application in clinical study. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of 25-Desacetyl Rifampicin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 25-Desacetyl Rifampicin-d3.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound, providing step-by-step solutions.
Issue 1: Poor Peak Shape or Tailing
Question: My chromatogram for this compound shows poor peak shape, including tailing or fronting. How can I resolve this?
Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or interactions with the analytical instrument.
Troubleshooting Steps:
-
Column Health:
-
Check Column History: Ensure the column is suitable for the analyte and has not been used with incompatible compounds.
-
Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Reverse Flush: If the manufacturer's instructions permit, reverse-flush the column at a low flow rate.
-
Replace Frit/Guard Column: A blocked frit or a contaminated guard column can cause peak distortion.
-
-
Mobile Phase Composition:
-
pH Adjustment: The stability and ionization of Rifampicin and its metabolites are pH-dependent. Ensure the mobile phase pH is optimal for your analyte and column type.
-
Solvent Quality: Use high-purity, LC-MS grade solvents and additives.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation and affect peak shape.
-
-
Method Parameters:
-
Injection Volume & Solvent: High injection volumes of a strong solvent can cause peak distortion. Try reducing the injection volume or dissolving the sample in the initial mobile phase.
-
Flow Rate: Optimize the flow rate for your column dimensions and particle size.
-
Issue 2: High Signal-to-Noise Ratio / Poor Sensitivity
Question: I am experiencing a high signal-to-noise ratio and poor sensitivity, making it difficult to achieve the desired lower limit of quantification (LLOQ). What are the potential causes and solutions?
Answer: Poor sensitivity can be a result of issues with the mass spectrometer, chromatographic conditions, or sample preparation.
Troubleshooting Steps:
-
Mass Spectrometer Performance:
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Source Conditions: Optimize electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of this compound.
-
-
Chromatographic Separation:
-
Co-elution with Interferences: Matrix components co-eluting with the analyte can cause ion suppression. Improve chromatographic resolution by adjusting the gradient, mobile phase composition, or trying a different column chemistry.
-
Peak Width: Broad peaks lead to lower sensitivity. Address potential causes of peak broadening as described in "Issue 1: Poor Peak Shape or Tailing."
-
-
Sample Preparation:
-
Extraction Efficiency: Evaluate the efficiency of your sample extraction method (e.g., protein precipitation, solid-phase extraction). Inefficient extraction will result in lower analyte concentration.
-
Sample Clean-up: Inadequate sample clean-up can introduce matrix components that cause ion suppression. Consider a more rigorous clean-up method.
-
Issue 3: Matrix Effects Leading to Inaccurate Quantification
Question: I suspect matrix effects are impacting the accuracy and precision of my this compound quantification. How can I identify and mitigate this?
Answer: Matrix effects, which can be ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis and arise from co-eluting components from the biological matrix.
Troubleshooting Steps:
-
Qualitative Assessment (Post-Column Infusion):
-
Infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
-
Quantitative Assessment:
-
Compare the peak area of the analyte in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify the LC method to separate the analyte from interfering matrix components.
-
Enhance Sample Clean-up: Employ more effective sample preparation techniques like solid-phase extraction (SPE) to remove phospholipids (B1166683) and other interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard for the unlabeled analyte. Ensure it co-elutes with the analyte to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the LLOQ.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical LLOQ for 25-Desacetyl Rifampicin quantification by LC-MS/MS?
A1: The Lower Limit of Quantification (LLOQ) for 25-Desacetyl Rifampicin can vary depending on the specific method and instrumentation. Published methods have reported LLOQs in the range of 0.1 µg/mL in plasma and 70.4 ng/mL in human plasma. Another study reported an LLOQ of 4.00 ng/mL for 25-O-desacetyl rifapentine (B610483) (a related compound) in human milk.
Q2: What are the key considerations for sample preparation when analyzing 25-Desacetyl Rifampicin in biological matrices?
A2: Key considerations for sample preparation include:
-
Protein Precipitation (PPT): A simple and common method, often using methanol (B129727) or acetonitrile, to remove proteins from plasma or serum samples.
-
Solid-Phase Extraction (SPE): Provides a more thorough clean-up, removing a wider range of interferences and potentially improving sensitivity.
-
Stability: Rifampicin and its metabolites can be unstable, especially at certain pH values. It is recommended to process samples at low temperatures and investigate the stability of the analyte under your specific storage and handling conditions.
Q3: What type of analytical column is suitable for the separation of 25-Desacetyl Rifampicin?
A3: Reversed-phase C18 columns are commonly used for the separation of Rifampicin and its metabolites. Specific examples from the literature include Kinetex Polar C18 and Agilent® Poroshell 120 EC-C18 columns. The choice of column will depend on the specific requirements of the method, such as the desired resolution and run time.
Q4: How can I troubleshoot carryover issues in my LC-MS/MS analysis?
A4: Carryover can originate from the autosampler or the analytical column. To troubleshoot:
-
Injector Wash: Ensure the autosampler wash solution is effective at removing the analyte. Use a wash solution in which the analyte is highly soluble.
-
Blank Injections: Inject one or more blank samples after a high-concentration sample to assess the extent of carryover.
-
Column Memory Effect: If carryover persists, it may be due to strong retention on the column. A dedicated column wash with a strong solvent or the use of a different column chemistry may be necessary.
Quantitative Data Summary
| Parameter | Method 1: UPLC-MS/MS in Plasma | Method 2: HPLC-PDA in vitro | Method 3: HPLC in Human Urine |
| Analyte | 25-desacetylrifampicin | 25-O-desacetyl rifampicin | 25-Desacetyl Rifampicin |
| Linearity Range | 0.1 – 20.0 µg/mL | 0–200 μM | 2–10 µg/ml |
| Correlation Coefficient (R²) | Not explicitly stated for 25-D-RIF, but curves were analyzed using linear and non-linear regression. | 0.995 | 0.9978 |
| LLOQ | 0.1 µg/mL | 23.57 μM | 1.7 µg/ml |
| LLOD | Not specified | 7.78 μM | 0.51 µg/ml |
| Precision (%RSD) | Within ± 15% for QCs and ± 20% for LLOQ. | Not specified | 0-3.1752% |
| Accuracy (%RE) | Within ± 15% for QCs and ± 20% for LLOQ. | Not specified | 80.87% - 111.15% |
Experimental Protocols
Protocol 1: UPLC-MS/MS for 25-Desacetyl Rifampicin in Human Plasma
This protocol is based on the methodology described by Karaźniewicz-Łada et al. (2023).
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma, add a suitable volume of methanol containing the internal standard (e.g., Rifampicin-d8).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for UPLC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Kinetex Polar C18 (2.6 μm; 150 × 3 mm).
-
Mobile Phase A: 5mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient elution to separate the analyte from other components.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be optimized for this compound and the corresponding unlabeled analyte.
-
Protocol 2: HPLC with UV Detection for 25-O-Desacetyl Rifampicin
This protocol is based on the methodology described by Kumar et al. (2019).
-
Sample Preparation:
-
Dependent on the matrix (e.g., in vitro metabolism assays). May involve quenching the reaction followed by protein precipitation or liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C-18 Phenomenex Luna (150 × 4.6 mm).
-
Mobile Phase: Gradient elution with water and methanol.
-
Detection Wavelength: 254 nm.
-
Flow Rate: As appropriate for the column dimensions.
-
Run Time: Approximately 11.5 minutes.
-
Visualizations
Caption: A general troubleshooting workflow for common issues in this compound quantification.
Caption: A logical workflow for identifying and mitigating matrix effects in bioanalysis.
Technical Support Center: Optimizing LC-MS/MS for 25-Desacetyl Rifampicin-d3
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for 25-Desacetyl Rifampicin-d3. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The precursor ion ([M+H]⁺) for 25-Desacetyl Rifampicin is approximately m/z 781.4. For the deuterated internal standard, this compound, the expected precursor ion would be approximately m/z 784.4. Based on the fragmentation of similar compounds like Rifampicin, common product ions result from the cleavage of the ansa-chain. Therefore, likely product ions for this compound would be similar to those of the parent compound, shifted by the mass of the deuterium (B1214612) labels if the fragmentation occurs at a position that retains the label. A good starting point for optimization would be to monitor the transitions for the non-labeled 25-Desacetyl Rifampicin and then adjust for the d3 mass shift.
Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for this compound?
A2: Optimization of CE and DP is crucial for achieving maximum sensitivity. This is typically done by infusing a standard solution of this compound into the mass spectrometer and performing a compound optimization routine. In this process, the intensity of the product ions is monitored while systematically varying the CE and DP values. The optimal values will be those that produce the highest and most stable signal for the desired product ions.
Q3: I am observing poor peak shape for this compound. What could be the cause?
A3: Poor peak shape can be attributed to several factors. Common causes include issues with the analytical column, improper mobile phase composition, or interactions with the LC system. Ensure the column is not degraded and is appropriate for the analysis. The mobile phase pH and organic content should be optimized for good chromatographic retention and peak symmetry. Additionally, carryover from previous injections can contribute to peak tailing.
Q4: My signal intensity for this compound is low. How can I improve it?
A4: Low signal intensity can stem from several sources. First, verify the correct MRM transitions and optimized MS parameters (CE, DP, source temperature, gas flows). Ensure the sample preparation method provides adequate recovery of the analyte. Matrix effects, where co-eluting compounds suppress the ionization of the target analyte, are a common cause of low signal. Consider improving sample cleanup or adjusting the chromatography to separate the analyte from interfering matrix components.
Q5: What is isotopic crosstalk and how can it affect my results with this compound?
A5: Isotopic crosstalk occurs when the isotopic pattern of the analyte (25-Desacetyl Rifampicin) contributes to the signal of the deuterated internal standard (this compound), or vice-versa. This can lead to inaccuracies in quantification. To minimize crosstalk, select MRM transitions that are unique to each compound and ensure high isotopic purity of the internal standard. It is also important to use an appropriate concentration of the internal standard to avoid saturation of the detector, which can exacerbate crosstalk effects.
Troubleshooting Guides
Issue 1: High Signal Variability for this compound
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. Automate liquid handling steps if possible to minimize human error.
-
-
Possible Cause: Matrix effects.
-
Solution: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Adjust the chromatographic method to elute the analyte in a region with minimal matrix effects. Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE).
-
-
Possible Cause: Instrument instability.
-
Solution: Check for fluctuations in spray stability, temperature, and gas flows. Clean the ion source and ensure the instrument has been recently calibrated.
-
Issue 2: Poor Chromatographic Resolution between 25-Desacetyl Rifampicin and its d3-Internal Standard
-
Possible Cause: Inadequate chromatographic conditions.
-
Solution: While complete co-elution is often desired, slight separation can sometimes occur due to the deuterium isotope effect. If significant separation is observed, re-evaluate the analytical column and mobile phase. A shallower gradient or a different column chemistry might be necessary to achieve better co-elution.
-
-
Possible Cause: Column degradation.
-
Solution: Inspect the column for loss of performance. Replace the column if it is old or has been used extensively with complex matrices.
-
Experimental Protocols
Protocol 1: LC-MS/MS Parameter Optimization for this compound
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Precursor Ion Identification: Perform a full scan in Q1 to identify the [M+H]⁺ ion for this compound (expected around m/z 784.4).
-
Product Ion Scan: Select the precursor ion in Q1 and perform a product ion scan in Q3 to identify the major fragment ions.
-
MRM Transition Selection: Choose the most intense and specific precursor-product ion pairs for Multiple Reaction Monitoring (MRM).
-
Compound Optimization: For each selected MRM transition, perform automated or manual optimization of the Collision Energy (CE) and Declustering Potential (DP) to maximize the signal intensity.
-
Source Parameter Optimization: Optimize ion source parameters such as temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to achieve a stable and robust signal.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: To 100 µL of the biological matrix (e.g., plasma), add a known amount of this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis to improve sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Suggested Starting LC-MS/MS Parameters for 25-Desacetyl Rifampicin and its d3-Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 25-Desacetyl Rifampicin | 781.4 | User Determined | 100 |
| This compound | 784.4 | User Determined | 100 |
Note: Product ions and optimal CE/DP values should be determined experimentally as described in Protocol 1.
Table 2: Example Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Visualizations
Caption: Experimental workflow for sample analysis.
Caption: Troubleshooting logic for poor LC-MS/MS results.
Technical Support Center: Optimizing Peak Shape for 25-Desacetyl Rifampicin-d3 in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic peak shape of 25-Desacetyl Rifampicin-d3. The following frequently asked questions (FAQs) and troubleshooting protocols provide targeted solutions to common issues such as peak tailing, fronting, and broadening.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing significantly. What are the most common causes and how can I fix it?
Peak tailing is the most common peak shape distortion and is often caused by secondary interactions between the analyte and the stationary phase. For a molecule like this compound, which has multiple polar functional groups, these interactions are common.
-
Primary Cause: Silanol (B1196071) Interactions: The primary cause of peak tailing for polar or basic compounds in reversed-phase HPLC is the interaction between the analyte and acidic silanol groups (Si-OH) on the surface of the silica-based column packing.[1][2][3] At mid-range pH, these silanols can become ionized (SiO-) and strongly interact with polar or basic sites on the analyte, causing a portion of the molecules to be retained longer, which results in an asymmetrical peak.[1][3]
-
Solutions:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) suppresses the ionization of silanol groups, ensuring they remain protonated and less interactive.[3] This is a very effective strategy for improving peak shape for basic and polar compounds.
-
Use a Highly Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups.[2][4] Using a high-purity, end-capped C18 or C8 column can significantly reduce tailing.
-
Column Contamination: Contaminants from previous samples can create active sites on the column, leading to tailing.[4] A thorough column flush or replacement may be necessary.[3]
-
Q2: I am observing peak fronting for my this compound standard. What is the likely issue?
Peak fronting, where the peak has a "shark fin" appearance, is typically caused by sample overload or issues with the sample solvent.[1]
-
Potential Causes & Solutions:
-
Mass Overload: The concentration of the analyte in the injected sample is too high for the column to handle, leading to saturation of the stationary phase. Solution: Dilute your sample and reinject.[1][4]
-
Volume Overload / Incompatible Sample Solvent: Injecting a large volume of sample dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase. This causes the analyte to travel too quickly at the beginning of the column, leading to a distorted peak. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Q3: My peak is broad, but relatively symmetrical. How can I make it sharper?
Broad peaks can compromise resolution and sensitivity. This issue often points to problems with the HPLC system or column efficiency rather than chemical interactions.
-
Potential Causes & Solutions:
-
Extra-Column Volume (Dead Volume): Excessive tubing length or width, or poorly made connections between the injector, column, and detector can cause the analyte band to spread out before it is detected. Solution: Use narrow internal diameter tubing (e.g., 0.005") and ensure all fittings are properly connected to minimize dead volume.[2]
-
Column Degradation: Over time, column performance degrades. The packing bed can settle, creating a void at the column inlet, or the inlet frit can become partially blocked.[3][4] Solution: Try reversing and flushing the column (if the manufacturer allows). Using a guard column can help extend the life of your analytical column. If the problem persists, the column may need to be replaced.[3]
-
Q4: How critical is mobile phase pH, and what is a good starting point for this compound?
Mobile phase pH is a critical parameter. It not only affects the ionization of silanol groups on the column but can also influence the charge state of the analyte itself, altering its retention and interaction with the stationary phase.
-
Recommendation: For polar compounds prone to tailing, starting with a low pH is advisable. A mobile phase containing a buffer at pH 3.0 (e.g., using 0.1% formic acid or a phosphate (B84403) buffer) is an excellent starting point to minimize silanol interactions. While some published methods have used a pH of 5.2, lowering the pH is a primary troubleshooting step for peak tailing.[3][5]
Q5: What type of HPLC column is best suited for analyzing this compound?
The choice of column is fundamental to achieving good peak shape.
-
Recommendation: A modern, high-purity, end-capped reversed-phase column is highly recommended.
-
Stationary Phase: C18 is the most common and a good first choice. A C8 or a polar-embedded phase column can also provide good results.[2]
-
Examples from Literature: Successful analyses of 25-Desacetyl Rifampicin (B610482) have been performed on columns such as the Agilent Eclipse XDB-C18 and Kinetex Polar C18.[5][6]
-
Troubleshooting Guides and Experimental Protocols
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a systematic approach to diagnosing and resolving common peak shape issues.
Caption: A troubleshooting workflow for diagnosing and resolving common HPLC peak shape problems.
The Mechanism of Peak Tailing due to Silanol Interactions
This diagram illustrates how mobile phase pH affects the interactions that cause peak tailing.
Caption: The effect of mobile phase pH on silanol ionization and its impact on peak shape.
Experimental Protocol: Mobile Phase pH Optimization
This experiment will help determine the optimal mobile phase pH for the best peak shape of this compound.
-
Prepare Aqueous Buffers: Prepare a series of aqueous buffers at different pH values. A good range to test would be pH 3.0, pH 4.5, and pH 5.5.
-
For pH 3.0: Use 0.1% Formic Acid in HPLC-grade water.
-
For pH 4.5: Use a 20-50 mM acetate (B1210297) buffer.
-
For pH 5.5: Use a 20-50 mM phosphate buffer.[5]
-
-
Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio. A good starting point could be 65:35 (Organic:Aqueous).[5]
-
Equilibrate the System: For each new mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.
-
Inject Standard: Inject a standard solution of this compound at a moderate concentration.
-
Analyze Peak Shape: Compare the chromatograms obtained at each pH. Evaluate the peak symmetry (tailing factor) and efficiency (plate count). The optimal pH will yield the most symmetrical and sharpest peak.
Protocol: General Column Flushing and Regeneration
If you suspect poor peak shape is due to column contamination, this procedure can help restore performance.[7]
-
Disconnect from Detector: To avoid contaminating the detector flow cell, disconnect the column outlet.
-
Flush with Buffer-Free Mobile Phase: Flush the column in the forward direction with 10-20 column volumes of your mobile phase composition but without any buffer salts (e.g., Methanol/Water 60/40).
-
Flush with Water: Flush the column with 20 column volumes of 100% HPLC-grade water.
-
Flush with Strong Organic Solvent: Flush the column with 20 column volumes of 100% acetonitrile or methanol.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with the original mobile phase (including buffer) until a stable baseline is achieved.
Data Summary Tables
Table 1: Summary of Common Peak Shape Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols.[1][3] | Lower mobile phase pH to ~3; Use a modern, end-capped column.[3][4] |
| Column contamination.[4] | Flush the column or use a guard column. | |
| Peak Fronting | Sample overload (mass or volume).[1] | Dilute the sample; Reduce injection volume.[4] |
| Sample solvent is stronger than the mobile phase.[1] | Dissolve the sample in the mobile phase. | |
| Broad Peaks | Extra-column (dead) volume.[2] | Check and optimize fittings and tubing. |
| Column degradation or contamination.[3] | Flush/regenerate the column; Replace the column if necessary.[3] |
Table 2: Example HPLC Method Parameters for 25-Desacetyl Rifampicin Analysis
| Parameter | Method A[5] | Method B (Simultaneous w/ Rifampicin)[8][9] | Method C (UPLC-MS/MS)[6] |
| Column | Agilent Eclipse XDB-C18 | Phenomenex Luna C18 | Kinetex Polar C18 (2.6 µm) |
| Mobile Phase | 65:35 (v/v) Methanol : 0.01 M Sodium Phosphate Buffer | Gradient elution with Water and Methanol | Gradient elution with 5mM Ammonium Acetate w/ 0.1% Formic Acid and Acetonitrile w/ 0.1% Formic Acid |
| pH | 5.2 | Not specified (gradient) | Low pH (due to Formic Acid) |
| Flow Rate | 0.8 mL/min | Not specified | Not specified |
| Detection | UV at 254 nm | UV at 254 nm | Tandem Mass Spectrometry (MS/MS) |
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Analysis of 25-Desacetyl Rifampicin-d3
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 25-Desacetyl Rifampicin-d3 as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a labeled metabolite of Rifampicin, a primary antibiotic for treating tuberculosis.[1] In quantitative bioanalysis, particularly using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), it serves as an internal standard. An ideal internal standard co-elutes and experiences identical ionization effects as the analyte (25-Desacetyl Rifampicin), allowing for accurate correction of signal variability caused by matrix effects or instrument fluctuation.[2]
Q2: What are matrix effects and why are they a concern?
Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[2][3] Biological samples like plasma or urine contain numerous endogenous components such as phospholipids (B1166683), salts, and proteins.[2] These components can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate and imprecise quantification of the target analyte.[4] Ion suppression is the most common manifestation of matrix effects.[4][5]
Q3: What are the primary causes of matrix effects in plasma or urine samples?
The primary causes of matrix effects are endogenous compounds that are co-extracted with the analyte. In plasma, phospholipids are a major source of ion suppression, especially when using electrospray ionization (ESI).[4][6][7] Other sources include salts, proteins, and metabolites that may be present in high concentrations.[2] The complexity of the matrix means that different biological fluids will present unique challenges; for instance, urine may have high salt concentrations while plasma is rich in lipids and proteins.[8]
Q4: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate matrix effects?
A SIL-IS is considered the gold standard for quantitative LC-MS/MS because it has nearly identical physicochemical properties to the analyte. It typically co-elutes from the LC column and is affected by matrix interferences in the same way as the target analyte. By calculating the peak area ratio of the analyte to the IS, any signal suppression or enhancement that affects both compounds is canceled out, leading to more accurate and reproducible results.[9]
Troubleshooting Guide
Q1: I'm observing high variability or a weak signal for my this compound internal standard. What is the cause?
High variability or a weak IS signal can be a direct indicator of significant and inconsistent matrix effects.
-
Issue: Components from the sample matrix are co-eluting with the IS and suppressing its ionization. This is common with simple sample preparation methods like protein precipitation, which may not adequately remove interfering compounds like phospholipids.[4][6]
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment. A constant flow of this compound is infused into the LC eluent after the column. Inject a blank, extracted matrix sample. Dips in the baseline signal for the IS indicate regions of ion suppression.[2]
-
Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] These methods are more effective at removing salts and phospholipids.[5][10]
-
Modify Chromatography: Adjust the LC gradient to better separate the analyte and IS from the regions of ion suppression identified in the post-column infusion experiment.[3]
-
Q2: My calibration curve is non-linear and has poor reproducibility, even with an internal standard. What should I check?
This often indicates that the analyte and the internal standard are not being affected by the matrix in the same way, a phenomenon known as differential matrix effects.
-
Issue: The analyte and IS may not be perfectly co-eluting, or a specific interference is affecting one but not the other. This can happen if the matrix composition varies significantly between samples or between calibration standards and unknown samples.[2]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the IS. Their retention times should be nearly identical. If not, adjust the chromatographic method (e.g., gradient, column chemistry).
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., blank human plasma). This ensures that the standards experience the same matrix effects as the samples.
-
Evaluate Different Matrix Lots: The composition of biological matrices can vary between sources. During method validation, test at least six different lots of blank matrix to ensure the method is robust and not susceptible to lot-to-lot variability.[11]
-
Q3: How can I quantitatively assess the impact of my sample preparation method on matrix effects?
The matrix factor (MF), recovery (RE), and process efficiency (PE) are key parameters to evaluate.
-
Matrix Factor (MF): Calculated as the peak response of an analyte spiked into a blank extracted matrix divided by the peak response of the analyte in a pure solvent. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Recovery (RE): The efficiency of the extraction process, calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Process Efficiency (PE): The overall efficiency of the method, combining extraction recovery and matrix effects. It is calculated as (Peak response of pre-extraction spiked sample / Peak response of analyte in pure solvent) x 100.
The following table provides a hypothetical comparison of different sample preparation techniques for the analysis of 25-Desacetyl Rifampicin in human plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (RE %) | 95% | 85% | 92% |
| Matrix Factor (MF) | 0.65 (35% Suppression) | 0.92 (8% Suppression) | 1.05 (5% Enhancement) |
| Process Efficiency (PE %) | 61.8% | 78.2% | 96.6% |
As shown, while PPT offers high recovery, it suffers from significant ion suppression. SPE provides the best overall process efficiency by effectively removing matrix components, resulting in a minimal matrix effect.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a robust method for cleaning plasma samples to minimize matrix effects prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol). Vortex for 30 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample. Vortex for 1 minute to precipitate proteins.[11]
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of purified water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Parameters
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 30% B, increase to 95% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions and re-equilibrate.[11]
-
Injection Volume: 5 µL[12]
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
MRM Transitions (Hypothetical):
-
25-Desacetyl Rifampicin: Q1: 796.4 m/z -> Q3: 163.1 m/z
-
This compound: Q1: 799.4 m/z -> Q3: 163.1 m/z
-
Visualizations
Caption: Standard experimental workflow for sample analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. littlemsandsailing.com [littlemsandsailing.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Solving 25-Desacetyl Rifampicin-d3 instability during sample storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of 25-Desacetyl Rifampicin-d3 during sample storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in biological samples?
This compound, a metabolite of Rifampicin, is susceptible to degradation, particularly in biological matrices. The primary causes of instability include:
-
pH-dependent degradation: Rifampicin, the parent drug, undergoes deacetylation to form 25-Desacetyl Rifampicin at an alkaline pH. While this process forms the metabolite, the stability of this compound itself can also be influenced by the pH of the sample matrix.
-
Oxidation: Like its parent compound, this compound is prone to autooxidation. This can be accelerated by factors such as exposure to light and elevated temperatures.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation. Long-term storage at inappropriate temperatures is a major factor in sample instability.
-
Light Sensitivity: The product information for 25-Desacetyl Rifampicin indicates that it is light-sensitive, which can contribute to its degradation.[1]
Q2: What are the recommended storage conditions for this compound in biological samples?
To ensure the stability of this compound in biological samples, the following storage conditions are recommended:
-
Short-term Storage: For short-term storage, samples should be kept in a refrigerator at 2-8°C.
-
Long-term Storage: For long-term storage, it is recommended to store samples frozen at -20°C or -80°C. Product information for Desacetyl Rifampicin suggests long-term storage at -20°C for up to 6 months.[1]
-
Light Protection: Samples should always be stored in amber-colored tubes or protected from light to prevent photodegradation.[1]
Q3: Can I use a stabilizing agent to prevent the degradation of this compound?
Yes, the use of a stabilizing agent is highly recommended, particularly for the parent drug Rifampicin, which is often analyzed concurrently. Ascorbic acid (Vitamin C) is a commonly used antioxidant to prevent the oxidative degradation of Rifampicin and its metabolites in plasma samples. The addition of ascorbic acid has been shown to improve the stability of Rifampicin in plasma at ambient temperature and during frozen storage.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Sample degradation due to improper storage. | Ensure samples are immediately cooled after collection and stored at -20°C or -80°C. Protect from light. |
| Instability in the analytical method. | Verify the stability of the analyte in the mobile phase and reconstitution solvent. | |
| High variability in replicate analyses | Inconsistent sample handling and storage. | Standardize the sample collection, processing, and storage procedures. Ensure all samples are treated identically. |
| Freeze-thaw instability. | Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. | |
| Appearance of unknown peaks in the chromatogram | Degradation of this compound. | Investigate the degradation pathway. Potential degradation products of the parent compound, Rifampicin, include Rifampicin-quinone and 3-formyl-Rifampicin.[3] |
| Matrix effects. | Optimize the sample extraction procedure to remove interfering substances. | |
| Drift in instrument response over a run | Instability of the processed samples in the autosampler. | Assess the autosampler stability of the extracted samples. If necessary, reduce the run time or cool the autosampler. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling for this compound Analysis
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Addition of Stabilizer: Immediately after collection, add a solution of ascorbic acid to the whole blood to achieve a final concentration of 10 mg/mL to prevent oxidation.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma to amber-colored, labeled polypropylene (B1209903) tubes. Immediately freeze the plasma samples and store them at -20°C or -80°C until analysis.
Protocol 2: Stability Assessment of this compound in Human Plasma
This protocol is based on general guidelines for bioanalytical method validation and information on related compounds.
-
Preparation of Stock and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike blank human plasma (containing ascorbic acid as a stabilizer) with the stock solution to prepare high and low concentration Quality Control (QC) samples.
-
-
Freeze-Thaw Stability:
-
Analyze five aliquots of each QC concentration (low and high) after subjecting them to three freeze-thaw cycles.
-
For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them unassisted at room temperature.
-
Compare the mean concentration of the freeze-thaw samples to that of freshly prepared QC samples.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw five aliquots of each QC concentration and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours) before processing and analysis.
-
Compare the mean concentration of the bench-top stability samples to that of freshly prepared QC samples.
-
-
Long-Term Stability:
-
Store five aliquots of each QC concentration at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, and 6 months).
-
Compare the mean concentration of the long-term stability samples to that of freshly prepared QC samples.
-
-
Autosampler Stability:
-
Process five aliquots of each QC concentration and place them in the autosampler.
-
Analyze the samples at the beginning and after a specified duration (e.g., 24 or 48 hours) under the autosampler's temperature conditions.
-
Compare the mean concentration of the samples at the end of the period to the initial concentrations.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Light Exposure |
| Short-Term | 2-8°C | Up to 24 hours | Protect from light |
| Long-Term | -20°C | Up to 6 months[1] | Protect from light |
| Long-Term | -80°C | > 6 months | Protect from light |
Table 2: Summary of Stability Data for Rifampicin and its Metabolites (Literature Values)
| Analyte | Matrix | Storage Condition | Duration | Stability (% of Initial) | Reference |
| Rifampicin | Plasma | Ambient Temperature | 8 hours | 46% | [2] |
| Rifampicin + Ascorbic Acid | Plasma | Ambient Temperature | 12 hours | Stable | [2] |
| Rifampicin | Plasma | -20°C | 1 week | Degradation observed | [2] |
| Rifampicin + Ascorbic Acid | Plasma | -20°C | 14 days | Stable | [2] |
| Rifampicin | Plasma | 3 Freeze-Thaw Cycles (-70°C to RT) | N/A | Stable | [3] |
Visualizations
Caption: Workflow for plasma sample handling and analysis of this compound.
Caption: Troubleshooting logic for this compound instability issues.
References
Troubleshooting Poor Recovery of 25-Desacetyl Rifampicin-d3: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 25-Desacetyl Rifampicin-d3 during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for low recovery of this compound in my bioanalytical method?
Poor recovery of this compound, a major active metabolite of Rifampicin (B610482), can stem from several factors throughout the analytical workflow.[1][2] These can be broadly categorized as issues related to sample preparation, analyte stability, and analytical instrumentation. Specific causes include inefficient extraction from the biological matrix, degradation of the analyte during sample handling or storage, matrix effects leading to ion suppression or enhancement, and suboptimal LC-MS/MS conditions.[3][4]
Q2: My recovery is consistently low but reproducible. Is this acceptable?
While high recovery is ideal, a lower but consistent and reproducible recovery may be acceptable if it meets the validation criteria of your assay for accuracy and precision.[3] The key is to ensure that the recovery is uniform across all samples, including calibrators, quality controls, and unknown samples. A stable, albeit low, recovery can often be compensated for by the use of a suitable internal standard.[3] However, it is crucial to investigate the root cause to ensure the robustness of the method, as slight variations in the matrix could lead to significant errors.[3]
Q3: How can I improve the extraction efficiency of this compound from plasma?
The choice of extraction method is critical for achieving good recovery. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method. Methanol (B129727) is commonly used for PPT in the analysis of Rifampicin and its metabolites.[5] However, PPT may result in less clean extracts, leading to significant matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. A mixture of diethylether and dichloromethane (B109758) has been used for the extraction of Rifampicin and 25-Desacetyl Rifampicin.[7]
-
Solid-Phase Extraction (SPE): SPE often yields the cleanest extracts and can help minimize matrix effects.[8] The choice of SPE sorbent and elution solvents should be optimized for this compound.
It is recommended to add an antioxidant, such as ascorbic acid, during the extraction process to prevent degradation.[7][9]
Q4: Could the stability of this compound be affecting my recovery?
Yes, the stability of 25-Desacetyl Rifampicin is pH-dependent, and it can degrade during sample handling and storage.[10] It is recommended to process samples at low temperatures to minimize degradation.[10] For storage, -20°C is recommended for the solid compound, and it is stable for at least 4 years at this temperature.[1][11] When preparing stock solutions, using a solvent like DMSO is suggested, although it is only slightly soluble.[1]
Q5: How do matrix effects impact the recovery of this compound, and how can I mitigate them?
Matrix effects occur when co-eluting endogenous components from the biological matrix affect the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. This can result in inaccurate quantification and poor recovery.
To mitigate matrix effects:
-
Optimize Sample Cleanup: Employing more rigorous extraction techniques like SPE or LLE can help remove interfering matrix components.[8]
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard for 25-Desacetyl Rifampicin. Using a SIL-IS is preferred as it has the same physicochemical properties as the analyte and will be similarly affected by the matrix, thus compensating for recovery losses and matrix effects.
-
Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same biological matrix as the samples can help to compensate for matrix effects.[4]
Q6: What are the key considerations when using this compound as an internal standard?
When using this compound as an internal standard, consider the following:
-
Purity: Ensure the purity of the internal standard to avoid interference with the analyte.[12]
-
Concentration: The concentration of the internal standard should be optimized. It should not be excessively high to avoid solubility issues or detector saturation.[12]
-
Mass Difference: A mass difference of 4-5 Da from the analyte is ideal to minimize mass spectrometric cross-talk.[12]
-
Deuterium-Hydrogen Exchange: Be aware of the potential for deuterium-hydrogen exchange, which can affect the accuracy of quantification.[12]
Quantitative Data Summary
Table 1: Recovery of 25-Desacetyl Rifampicin in Human Urine using HPLC
| Concentration (μg/ml) | Mean Recovery (%) |
| 5 | 80.87 |
| 7 | 91.35 |
| 9 | 111.15 |
Data adapted from a study on the validation of an HPLC method for 25-Desacetyl Rifampicin in human urine.[13]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 25-Desacetyl Rifampicin from Plasma
-
To a 1 mL plasma sample, add an appropriate amount of this compound working solution as the internal standard.
-
Add an antioxidant solution (e.g., 2% ascorbic acid).[7]
-
Acidify the sample to pH 4.2.[7]
-
Add 5 mL of extraction solvent (e.g., diethylether:dichloromethane, 3:2 v/v).[7]
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for 25-Desacetyl Rifampicin Analysis in Plasma
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold methanol to precipitate the proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and inject it into the LC-MS/MS system.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting poor recovery of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. justification of lower recovery - Chromatography Forum [chromforum.org]
- 4. welchlab.com [welchlab.com]
- 5. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simultaneous determination of rifampin and 25-desacetylrifampin in cerebrospinal fluid and plasma of rabbit by liquid chromatography - Chan - Acta Pharmacologica Sinica [chinaphar.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dbc.wroc.pl [dbc.wroc.pl]
- 11. usbio.net [usbio.net]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for 25-Desacetyl Rifampicin-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression for 25-Desacetyl Rifampicin-d3 in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a matrix effect where the ionization efficiency of an analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2][3][4] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4][5] As this compound is a deuterated internal standard (IS), the assumption is that it will co-elute with the analyte (25-Desacetyl Rifampicin) and experience the same degree of ion suppression, allowing for accurate correction.[5][6] However, if the ion suppression is severe or differential between the analyte and the IS, it can lead to inaccurate results.
Q2: What are the common sources of ion suppression when analyzing biological samples?
A2: Common sources of ion suppression in biological matrices like plasma or serum include:
-
Phospholipids: These are abundant in plasma and are notorious for causing significant ion suppression in electrospray ionization (ESI), particularly in positive ion mode.[7][8]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the biological matrix can accumulate in the ion source and reduce ionization efficiency.[3][7]
-
Endogenous Molecules: Various other small molecules, metabolites, and proteins can compete with the analyte and its internal standard for ionization.[1][3]
-
Formulation Agents: Excipients used in drug formulations, such as polysorbates, can cause strong ion suppression.[9][10]
Q3: My this compound signal is low and inconsistent across different samples. Could this be ion suppression?
A3: Yes, low and inconsistent signal for your internal standard is a classic sign of variable ion suppression. Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[5] It is crucial to investigate and mitigate this to ensure reliable quantification.
Q4: How can I confirm that ion suppression is affecting my analysis?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[1][7][11] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the internal standard at specific retention times indicates the presence of co-eluting, suppressing components.
Troubleshooting Guide: Low or Variable Signal for this compound
If you are experiencing issues with your this compound signal, follow this troubleshooting guide.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 9. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of 25-Desacetyl Rifampicin-d3
Welcome to the technical support center for the analysis of 25-Desacetyl Rifampicin-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and improve detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
The most sensitive and specific method for the quantification of 25-Desacetyl Rifampicin and its deuterated internal standards, such as this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high specificity by separating the analyte chromatographically and then using specific precursor-to-product ion transitions for detection, a process known as Multiple Reaction Monitoring (MRM).[3] While High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, it is generally less sensitive than LC-MS/MS.[1][4]
Q2: Why is a deuterated internal standard like this compound used?
A stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in LC-MS/MS analysis.[2] It is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. Adding a known amount of the internal standard to samples before processing allows for the correction of variability that can occur during sample preparation, extraction, and ionization in the mass spectrometer.[2] This leads to improved precision and accuracy of the results.
Q3: What are the typical lower limits of quantification (LLOQ) for 25-Desacetyl Rifampicin detection?
The LLOQ for 25-Desacetyl Rifampicin can vary depending on the analytical method, sample matrix, and instrumentation. However, LC-MS/MS methods generally achieve high sensitivity. For instance, LLOQs for 25-Desacetyl Rifampicin in human plasma have been reported to be as low as 70 ng/mL.[1] In other matrices like urine, an LLOQ of 0.1 µg/mL has been achieved.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Low signal intensity can prevent the accurate quantification of this compound, especially at low concentrations.
Possible Causes and Solutions:
-
Suboptimal Sample Preparation: The choice of sample preparation method significantly impacts analyte recovery and, consequently, sensitivity.
-
Protein Precipitation (PP): While simple and fast, PP can lead to sample dilution and less pure extracts, which may reduce sensitivity.[1]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods generally provide cleaner samples and can concentrate the analyte, leading to improved sensitivity.[1] Consider switching to SPE for cleaner samples.
-
-
Inefficient Ionization: The efficiency of ionization in the mass spectrometer is critical for signal intensity.
-
Ensure the mobile phase composition is optimal for electrospray ionization (ESI), typically in positive ion mode for this compound.[3] The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency.[1][5][6]
-
-
Mass Spectrometer Parameters: The settings on the mass spectrometer need to be optimized for the specific analyte.
-
Perform a tuning and optimization of the precursor and product ion transitions for both 25-Desacetyl Rifampicin and its d3-labeled internal standard.
-
Logical Workflow for Troubleshooting Low Sensitivity
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Poor Reproducibility and High Coefficient of Variation (%CV)
Inconsistent results across replicate samples can compromise the validity of the data.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Internal Standard Addition: Ensure the internal standard (this compound) is added accurately and consistently to every sample at the beginning of the preparation process.
-
Pipetting: Use calibrated pipettes and maintain a consistent technique for all liquid handling steps.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to variable results.
-
A more efficient sample cleanup method like SPE can help minimize matrix effects.
-
Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a clean solvent.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for the detection of 25-Desacetyl Rifampicin.
Table 1: LC-MS/MS Method Parameters and LLOQ
| Analyte | Matrix | LLOQ | Calibration Range | Reference |
| 25-Desacetyl Rifampicin | Human Plasma | 70 ng/mL | 70 - 3379 ng/mL | [1] |
| 25-Desacetyl Rifampicin | Human Plasma | 0.05 mg/L | Not Specified | [6] |
| 25-Desacetyl Rifampicin | Urine | 0.1 µg/mL | Not Specified | [5] |
| 25-O-desacetyl rifapentine (B610483) | Human Milk | 4.00 ng/mL | 4.00 - 2000 ng/mL | [7] |
Table 2: Method Precision and Accuracy
| Analyte | Matrix | Precision (%CV) | Accuracy (% Bias) | Reference |
| 25-Desacetyl Rifampicin | Human Plasma | < 10.1% | < 8.2% | [1] |
| 25-O-desacetyl rifapentine | Human Milk | 6.7% - 11.8% | 96.4% - 106.3% | [7] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline based on a common and rapid sample preparation technique.[1]
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the this compound internal standard solution to each sample.
-
Precipitation: Add 300 µL of cold methanol (B129727) (or acetonitrile (B52724) containing 0.1% formic acid) to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Protein precipitation workflow for plasma samples.
Protocol 2: General LC-MS/MS Conditions
These are representative conditions and should be optimized for the specific instrument being used.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[6]
-
Mobile Phase A: 10 mM ammonium formate in water or 0.1% formic acid in water.[1][6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[1][6]
-
Flow Rate: 0.4 - 0.6 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing 25-Desacetyl Rifampicin-d3
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing 25-Desacetyl Rifampicin-d3 in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored at -20°C for long-term storage, where it has been shown to be stable for at least four years.[1] For short-term storage, refrigeration at 2-8°C is also acceptable.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is slightly soluble in DMSO and soluble in chloroform (B151607) and methanol (B129727).[1][2] For creating stock solutions for bioanalytical assays, methanol is commonly used.[3]
Q3: What are the typical appearances and physical forms of this compound?
A3: this compound is typically a reddish-orange to brown-orange solid.[4][2]
Q4: What are the main applications of this compound in research?
A4: this compound is a labeled metabolite of Rifampicin and is primarily used as an internal standard in bioanalytical methods, such as LC-MS/MS, for the accurate quantification of 25-Desacetyl Rifampicin in biological matrices.[4]
Troubleshooting Guides
Issue 1: Poor quantification and high variability in LC-MS/MS analysis when using this compound as an internal standard.
-
Possible Cause: A primary reason for this issue is the "isotope effect," which can lead to differential matrix effects. Although stable isotope-labeled internal standards are designed to co-elute with the analyte, the substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule. This may cause a slight separation during chromatography, leading to incomplete co-elution. If the analyte and the deuterated standard elute at slightly different times into regions of varying ion suppression or enhancement, it can result in inaccurate and variable quantification.[3]
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient slope, mobile phase composition) to improve the co-elution of 25-Desacetyl Rifampicin and this compound.
-
Evaluate Matrix Effects: Conduct experiments to assess and compare the matrix effects on the analyte and the internal standard. This can be done by comparing the response of the analytes in neat solution versus a matrix-based solution.
-
Check Isotopic Purity: Ensure the isotopic purity of the this compound standard. The presence of unlabeled analyte in the internal standard can affect accuracy.
-
Issue 2: Observing a decrease in the this compound signal and a corresponding increase in the 25-Desacetyl Rifampicin signal over time.
-
Possible Cause: This observation strongly suggests that the deuterated internal standard is undergoing hydrogen-deuterium (H/D) back-exchange. In this process, deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent (e.g., water in the mobile phase or sample matrix).
-
Troubleshooting Steps:
-
Perform a Back-Exchange Stability Test: Incubate the this compound in the sample matrix and mobile phase under the experimental conditions for varying periods to confirm if back-exchange is occurring.
-
Modify Mobile Phase: If back-exchange is confirmed, consider adjusting the pH of the mobile phase, as H/D exchange can be pH-dependent. Using a non-aqueous mobile phase, if compatible with the chromatography, can also mitigate this issue.
-
Evaluate Deuterium Label Position: If the problem persists, the deuterium atoms on the internal standard may be in a chemically labile position. Consider sourcing a standard with deuterium labels on more stable positions.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Condition | Duration | Reference |
| Long-term Storage | -20°C | ≥ 4 years | [1] |
| Short-term Storage | 2-8°C | Undetermined |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Slightly Soluble | [1] |
| Chloroform | Soluble | [2] |
| Methanol | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for LC-MS/MS
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in 1 mL of methanol in a volumetric flask.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation (10 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:100 with methanol to obtain a 10 µg/mL working solution.
-
This working solution can be further diluted to the desired concentration for spiking into calibration standards and quality control samples.
-
Protocol 2: Sample Preparation of Plasma Samples for 25-Desacetyl Rifampicin Quantification using Protein Precipitation
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Spiking with Internal Standard: To 100 µL of plasma, add a specified volume of the this compound working solution to achieve the desired final concentration.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Visualizations
References
Technical Support Center: 25-Desacetyl Rifampicin-d3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during experiments involving 25-Desacetyl Rifampicin-d3.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the handling, preparation, and analysis of this compound.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative LC-MS/MS results for the analyte, using this compound as an internal standard, are showing high variability and poor accuracy. What are the potential causes and solutions?
Answer:
Inaccurate and inconsistent results can stem from several sources, primarily related to sample degradation, matrix effects, or issues with the internal standard itself.
Potential Causes & Solutions:
-
Analyte and Internal Standard Degradation: 25-Desacetyl Rifampicin (B610482), like its parent compound Rifampicin, is susceptible to degradation. Rifampicin is known to be unstable in acidic conditions and can degrade into products like 3-formyl-rifampicin and rifampicin quinone.[1][2][3] It is also sensitive to light and temperature.[4]
-
Solution:
-
pH Control: Ensure that the pH of your sample and solutions is maintained in a stable range. Rifampicin has been found to be most stable at a pH of around 4.0.[3]
-
Temperature and Light Protection: Process and store samples at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or covering them with foil.[4][5]
-
Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to plasma samples to prevent oxidative degradation, which has been shown to improve the stability of Rifampicin.[1][5]
-
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[6][7][8][9]
-
Solution:
-
Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simpler methods like protein precipitation.[6]
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure that the analyte and internal standard elute in a region free from co-eluting matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
-
-
Isotopic Exchange: Although less common for the deuterium (B1214612) label on the methyl group of the piperazinyl moiety in this compound, there is a theoretical possibility of deuterium-hydrogen exchange if the sample is exposed to harsh chemical conditions.
-
Solution: Avoid extreme pH and high temperatures during sample preparation and analysis.
-
Issue 2: Presence of Unexpected Peaks in the Chromatogram
Question: I am observing unexpected peaks in my chromatograms that are interfering with the detection of this compound or the analyte. What could be the origin of these peaks?
Answer:
Unexpected peaks can arise from various sources of contamination, including the solvent, sample collection tubes, laboratory environment, or from the degradation of the analyte itself.
Potential Sources of Contamination & Solutions:
-
Solvent and Reagent Contamination: Solvents and reagents can contain impurities that may appear as peaks in your analysis.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Always run a blank injection of your solvent to check for background contamination.
-
-
Leachables from Labware: Plasticizers and other compounds can leach from sample tubes and pipette tips into your samples.
-
Solution: Use labware that is certified for mass spectrometry applications and avoid plastics that are known to leach contaminants.
-
-
Degradation Products: As mentioned previously, 25-Desacetyl Rifampicin can degrade. These degradation products will appear as separate peaks in the chromatogram.
-
Solution: Follow the sample handling and storage recommendations outlined in "Issue 1" to minimize degradation.
-
-
Carryover: Residual analyte or other compounds from a previous injection can be retained in the injection port or on the analytical column and elute in a subsequent run.
-
Solution: Implement a thorough needle wash step in your autosampler method and ensure your column is adequately flushed between injections.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at low temperatures, typically -20°C, and protected from light to prevent degradation. For long-term storage, -80°C is preferable. Always refer to the manufacturer's instructions for specific storage recommendations.
Q2: How can I verify the isotopic purity of my this compound internal standard?
A2: The isotopic purity of a deuterated internal standard is critical for accurate quantification. This information is usually provided on the Certificate of Analysis from the supplier. If you need to verify it, high-resolution mass spectrometry can be used to determine the isotopic distribution.
Q3: What are some common degradation products of Rifampicin that I should be aware of?
A3: Common degradation products of Rifampicin include 3-formyl-rifampicin and rifampicin quinone.[1] Since 25-Desacetyl Rifampicin is a metabolite of Rifampicin, it may be susceptible to similar degradation pathways.
Q4: Can I use the same sample preparation method for different biological matrices?
A4: While some sample preparation methods can be applied to multiple matrices, it is crucial to validate the method for each specific matrix (e.g., plasma, urine, tissue homogenate). Matrix effects can vary significantly between different biological fluids and tissues.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from published analytical methods for 25-Desacetyl Rifampicin.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | Matrix | LOD | LOQ | Reference |
| HPLC | Human Urine | 0.51 µg/mL | 1.7 µg/mL | [10] |
| HPLC | In Vitro Metabolism | 7.78 µM | 23.57 µM | [11][12] |
| LC-MS/MS | Human Plasma | - | 70 ng/mL | [13] |
| LC-MS/MS | Human Milk | - | 4.00 ng/mL | [14] |
Table 2: Recovery, Accuracy, and Precision Data
| Analytical Method | Matrix | Concentration | Recovery (%) | Accuracy (% Bias) | Precision (CV %) | Reference |
| HPLC | Human Urine | 5 µg/mL | 80.87 | - | - | [10] |
| HPLC | Human Urine | 7 µg/mL | 91.35 | - | - | [10] |
| HPLC | Human Urine | 9 µg/mL | 111.15 | - | - | [10] |
| LC-MS/MS | Human Plasma | 70.4 ng/mL | 99.4 | 5.1 | 3.7 | [13] |
| LC-MS/MS | Human Plasma | 1689.6 ng/mL | 99.4 | 0.1 | 3.6 | [13] |
| LC-MS/MS | Human Milk | 5.00 ng/mL | - | 97.4 | 8.3 | [14] |
| LC-MS/MS | Human Milk | 1600 ng/mL | - | 100.6 | 3.1 | [14] |
Experimental Protocols & Visualizations
Detailed Methodology: Quantification of a Target Analyte in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework. Specific parameters such as solvent compositions, gradient conditions, and mass spectrometer settings should be optimized for the specific analyte of interest.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the target analyte and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Prepare QC samples at low, medium, and high concentrations.
-
Spike the working standard solutions and QC solutions into blank human plasma to create calibration standards and QC samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of cold acetonitrile (B52724) containing a known concentration of this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow for Bioanalytical Quantification
Caption: A logical workflow for the quantification of an analyte in a biological matrix.
Logical Relationship: Correcting for Variability with an Internal Standard
Caption: How a deuterated internal standard corrects for experimental variability.
References
- 1. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 25-Desacetyl Rifampicin
For researchers, scientists, and drug development professionals engaged in the therapeutic monitoring and pharmacokinetic studies of Rifampicin, the accurate quantification of its primary metabolite, 25-Desacetyl Rifampicin, is of paramount importance. This guide provides a comparative overview of validated analytical methods for 25-Desacetyl Rifampicin, with a focus on the use of its deuterated internal standard, 25-Desacetyl Rifampicin-d3. The following sections detail the performance of various methods based on published experimental data and outline the protocols for their implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is critical for obtaining reliable data. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the quantification of 25-Desacetyl Rifampicin. The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the biological matrix.
Below is a summary of the performance characteristics of different validated methods.
| Method | Analyte(s) | Matrix | Linearity Range | LLOQ | Accuracy | Precision (%RSD) | Recovery (%) | Internal Standard |
| HPLC-PDA [1][2] | Rifampicin & 25-Desacetyl Rifampicin | In vitro (Human Liver Microsomes) | 0–200 μM | 23.57 μM | - | - | - | Neostigmine |
| HPLC [3] | 25-Desacetyl Rifampicin | Human Urine | 2–10 μg/mL | 1.7 μg/mL | 80.87-111.15% | 0-3.18% | 80.87-111.15% | Not specified |
| LC-MS/MS [4][5] | Rifapentine (B610483) & 25-O-desacetyl rifapentine | Human Milk | 4.00–2000 ng/mL | 4.00 ng/mL | 96.4-106.3% | 6.7-11.8% | - | Rifampicin-d3 |
| LC-MS/MS [6] | Rifampicin | Human Plasma | 5-40000 µg/L | 5 µg/L | - | <5% | ~92% | Rifampicin D8 |
| LC-MS/MS [7][8] | Rifampicin | Plasma | 5.021-1008.315 ng/ml | - | <15% | - | 48.65-55.15% | Phenacetin |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the key experiments cited in this guide.
HPLC Method for 25-Desacetyl Rifampicin in Human Urine[3]
-
Instrumentation: Agilent Technologies HPLC with an Agilent Eclipse XDB-C18 column.
-
Mobile Phase: A mixture of methanol (B129727) and 0.01 M sodium phosphate (B84403) buffer (pH 5.2) in a 65:35 v/v ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Details on the extraction of 25-Desacetyl Rifampicin from human urine were not specified in the provided information.
LC-MS/MS Method for Rifapentine and 25-O-desacetyl rifapentine in Human Milk[4][5]
-
Instrumentation: Agilent® Poroshell 120 EC-C18 column (4.6 mm × 50 mm, 2.7 µm) coupled with an AB Sciex API 4000 mass spectrometer.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and 0.1% formic acid (55/5/40, v/v/v).
-
Flow Rate: 450 µL/min.
-
Ionization: Electrospray ionization (ESI) in the positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Internal Standard: Rifampicin-d3.
-
Sample Preparation: A combination of protein precipitation and solid-phase extraction.
Visualizing the Workflow and Method Selection
To aid in the understanding of the experimental process and the decision-making involved in selecting a suitable analytical method, the following diagrams are provided.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Rifampicin Analysis: A Focus on 25-Desacetyl Rifampicin-d3
For researchers, scientists, and drug development professionals, the accurate quantification of rifampicin (B610482) is critical for therapeutic drug monitoring, pharmacokinetic studies, and drug interaction assessments. The choice of an appropriate internal standard is paramount for robust and reliable bioanalytical methods, particularly in complex matrices like plasma and urine. This guide provides an objective comparison of 25-Desacetyl Rifampicin-d3 with other commonly used internal standards for the analysis of rifampicin and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their physicochemical similarity to the analyte. This guide will compare the performance of this compound, a labeled metabolite of rifampicin, with other SIL and non-SIL internal standards.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of various internal standards used in the quantitative analysis of rifampicin and its primary metabolite, 25-desacetylrifampicin. The data has been compiled from various validated LC-MS/MS methods. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited; therefore, the presented data should be interpreted in the context of the specific methodologies detailed in the subsequent section.
Table 1: Performance Data for Rifampicin Analysis Using Various Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | Rifampicin, 25-Desacetyl Rifampicin | Human Plasma, Urine | 0.1 - 20.0 (for 25-D-RIF) | 85.4 - 107.6 | 4.3 - 14.7 | Not explicitly reported |
| Rifampicin-d8 | Rifampicin | Human Plasma | 5 - 40000 | Within ±15 | <15 | ~92 |
| Rifampicin-d3 | Rifampicin, 25-Desacetyl Rifampicin | Human Milk | 2 - 2000 (Rifapentine) | 97.4 - 100.6 | 3.1 - 8.3 | Not explicitly reported |
| Phenacetin (B1679774) | Rifampicin | Human Plasma | 5.021 - 1008.315 | Below 15 (as % deviation) | <5 | 48.65 - 55.15 (Analyte), 60.22 (IS) |
Table 2: Performance Data for 25-Desacetylrifampicin Analysis
| Internal Standard | Analyte | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| 25-Desacetyl Rifampicin-d8 | 25-Desacetyl Rifampicin | Human Plasma | 0.05 - (Upper limit not specified) | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Rifampicin-d3 | 25-O-Desacetyl Rifapentine | Human Milk | 4 - 2000 | 96.4 - 106.3 | 6.7 - 11.8 | Not explicitly reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance tables are provided below. These protocols offer insights into the conditions under which the performance data was generated.
Method 1: Analysis of Rifampicin and its Metabolites using this compound as an Internal Standard
This method is adapted from a study focused on the therapeutic drug monitoring of first-line antituberculosis drugs in urine.
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 10 µL of urine, add the internal standard solution (Rifampicin-d3 was used for Rifampicin and its metabolites in this specific study, but the principle applies to this compound for its corresponding analyte).
-
Perform protein precipitation.
-
Centrifuge the sample.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: Not specified in detail in the provided abstract.
-
Mobile Phase: A gradient of mobile phases was used.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Method 2: Analysis of Rifampicin using Rifampicin-d8 as an Internal Standard
This rapid and sensitive method was developed for the quantification of rifampicin in human plasma.[1]
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing Rifampicin-d8.
-
Vortex to precipitate proteins.
-
Filter the sample through a Captiva ND Lipids filtration plate.
-
Inject 1 µL of the filtrate into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: 1290 Infinity liquid chromatograph
-
Column: Kinetex C18 column (50 × 2.1 mm, 2.6 μm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not explicitly stated.
-
Total Run Time: 2.4 minutes
-
Mass Spectrometer: 6460 Triple Quadrupole
-
Ionization Mode: Positive ESI
-
Detection: MRM
-
Transitions:
-
Rifampicin: m/z 823.4 → 163.1 (quantifier), 823.4 → 107.1 (qualifier)
-
Rifampicin-d8: Specific transitions not detailed in the abstract.
-
-
Method 3: Analysis of Rifampicin using Phenacetin as an Internal Standard
This method describes a validated LC-MS/MS assay for the estimation of rifampicin in plasma.[2]
-
Sample Preparation:
-
To 100 µL of plasma, add 50 µL of phenacetin internal standard solution (500 ng/mL).
-
Add 0.5 mL of ethyl acetate (B1210297) and vortex for 10 minutes.
-
Centrifuge the sample.
-
Transfer 0.4 mL of the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent LC-MS/MS
-
Column: BDS Hypersil Gold C18 (3 x 50 mm)
-
Mobile Phase: Methanol: 2mM Ammonium Acetate (80:20 v/v)
-
Flow Rate: 0.2 mL/min
-
Total Run Time: 2.5 minutes
-
Mass Spectrometer: Triple Quadrupole LCMS 6410
-
Ionization Mode: Positive ESI
-
Detection: MRM
-
Transitions: Not explicitly detailed in the abstract.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the sample preparation and analysis workflows described above.
References
Navigating Bioanalytical Methodologies: A Comparative Guide to 25-Desacetyl Rifampicin Assays
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methods for 25-Desacetyl Rifampicin, a major active metabolite of the frontline anti-tuberculosis drug, Rifampicin. While direct cross-validation data for assays specifically targeting 25-Desacetyl Rifampicin-d3 is not publicly available, this document synthesizes information from various validated methods for the non-deuterated analyte, often employing deuterated internal standards, to offer a comparative overview and guide the principles of cross-validation.
Comparative Performance of Analytical Methods
The quantification of 25-Desacetyl Rifampicin in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of methodology often depends on the required sensitivity, selectivity, and sample throughput. LC-MS/MS methods, particularly those employing deuterated internal standards, are generally considered the gold standard for their superior sensitivity and specificity.[1][2][3]
Below is a summary of performance characteristics from various published methods for the analysis of 25-Desacetyl Rifampicin and similar compounds. This data provides a baseline for what to expect from a well-validated assay.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (LC-MS/MS for related compound) |
| Analyte | 25-Desacetyl Rifampicin | 25-Desacetyl Rifampicin | 25-O-desacetyl rifapentine (B610483) |
| Internal Standard | Not Specified in detail, but LC/MS methods often use IS.[1] | Not specified | Rifampicin-d3[4][5] |
| Linearity Range | 70.4 - 3379.2 ng/mL[1] | 2 - 10 µg/mL (2000 - 10000 ng/mL)[6] | 4.00 - 2000 ng/mL[4][5][7] |
| Correlation Coefficient (r²) | > 0.99[1] | 0.9978[6] | 0.9995[5] |
| Lower Limit of Quantification (LLOQ) | 70 ng/mL[1] | 1.7 µg/mL (1700 ng/mL)[6] | 4.00 ng/mL[4][5][7] |
| Intra-day Precision (%CV) | Not explicitly stated | 0 - 3.1752%[6] | 6.7% - 11.8%[4][5][7] |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated | 6.7% - 11.8%[4][5][7] |
| Intra-day Accuracy (%Nominal) | Not explicitly stated | Not explicitly stated | 96.4% - 106.3%[4][5][7] |
| Inter-day Accuracy (%Nominal) | Not explicitly stated | Not explicitly stated | 96.4% - 106.3%[4][5][7] |
| Recovery | Close to 100%[1] | 80.87% - 111.15%[6] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summarized protocols from the literature for the determination of 25-Desacetyl Rifampicin and a related compound using different techniques.
Method 1: Rapid Simultaneous LC-MS/MS Determination of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma[1]
-
Sample Preparation: Protein precipitation with methanol. 0.1 mL of plasma is mixed with 0.3 mL of methanol, vortexed, and centrifuged. The supernatant is directly injected into the HPLC system.
-
Chromatography: The specific column and mobile phase composition are not detailed in the abstract but the method has a runtime of 1.4 minutes.
-
Mass Spectrometry: Detection is performed using an MS/MS system with electrospray ionization (ESI) in positive mode. The pseudomolecular ion for 25-Desacetyl Rifampicin is m/z 750.
-
Quantification: A calibration curve is constructed over the range of 70.4 - 3379.2 ng/mL.
Method 2: HPLC Method for Analyzing 25-Desacetyl Rifampicin in Human Urine[6]
-
Sample Preparation: Details of the extraction from human urine are not provided in the abstract.
-
Chromatography:
-
Instrument: Agilent Technologies HPLC.
-
Column: Agilent Eclipse XDB-C18.
-
Mobile Phase: 65:35 v/v methanol: 0.01 M sodium phosphate (B84403) buffer pH 5.2.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Retention Time: 3.016 minutes.
-
-
Quantification: The method was linear from 2–10 µg/mL with a correlation coefficient of 0.9978.
Method 3: LC-MS/MS Assay for Rifapentine and 25-O-Desacetyl Rifapentine in Human Milk[4][5]
-
Sample Preparation: A combination of protein precipitation and solid-phase extraction. Rifampicin-d3 is used as the internal standard.
-
Chromatography:
-
Column: Agilent® Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm).
-
Mobile Phase: Isocratic mobile phase of acetonitrile: methanol: 0.1% formic acid (55/5/40, v/v/v).
-
Flow Rate: 450 µL/min.
-
Total Run Time: 4 minutes.
-
-
Mass Spectrometry:
-
Instrument: AB Sciex API 4000 mass spectrometer.
-
Ionization: Electrospray ionization in positive mode.
-
Data Acquisition: Multiple reaction monitoring (MRM).
-
-
Quantification: The calibration curve for 25-O-desacetyl rifapentine was from 4.00 to 2000 ng/mL.
Visualizing Method Cross-Validation and Selection
The following diagrams illustrate the typical workflow for cross-validating bioanalytical methods and a decision-making framework for selecting the most appropriate assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the accurate and precise quantification of 25-Desacetyl Rifampicin, a primary active metabolite of the antibiotic Rifampicin. The data presented here, compiled from peer-reviewed studies, offers insights into the performance of various techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). This information is intended to assist researchers in selecting the most appropriate analytical method for their specific research needs, whether for therapeutic drug monitoring, pharmacokinetic studies, or other bioanalytical applications.
Performance Comparison of Analytical Methods
The accuracy and precision of an analytical method are paramount for reliable quantification of drug metabolites. The following table summarizes the performance of different methods for the determination of 25-Desacetyl Rifampicin in various biological matrices.
| Analytical Method | Matrix | Concentration Range | Accuracy (% Bias) | Precision (% CV) | Key Findings |
| LC/MS² [1] | Human Plasma | 70 - 3379 ng/mL | < 8.2% | < 10.1% | A rapid and sensitive method suitable for high-throughput analysis with a runtime of 1.4 minutes.[1] |
| HPLC [2] | Human Urine | 2 - 10 µg/mL | Recovery: 80.87% - 111.15% | Intraday: 0-3.1752%, Interday: Not Specified | A simple and fast method with a mean retention time of 3.016 minutes, fulfilling ICH bioanalytical method validation guidelines.[2] |
| LC-MS/MS [3] | Human Milk | 4.00 - 2000 ng/mL | 96.4% - 106.3% | Inter- and Intra-day: 6.7% - 11.8% | A robust method for quantifying rifapentine (B610483) and its metabolite, 25-O-desacetyl rifapentine, with no significant matrix effects observed.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols from the cited studies.
LC/MS² Method for Quantification in Human Plasma[1]
-
Sample Preparation: 0.1 mL of human plasma was deproteinized with methanol (B129727). The supernatant obtained after centrifugation was directly injected into the chromatographic system.
-
Chromatography: Separation was performed on a Gemini NX C18 column under isocratic conditions. The mobile phase consisted of a 40:60 (V/V) mixture of methanol and 2mM ammonium (B1175870) formate (B1220265) in water, at a temperature of 40°C and a flow rate of 0.6 mL/min.
-
Detection: An ion trap mass spectrometer with positive electrospray ionization was used in multiple reaction monitoring mode.
HPLC Method for Quantification in Human Urine[2]
-
Sample Preparation: The publication did not specify the exact sample preparation method for the human urine samples.
-
Chromatography: An HPLC Agilent Technologies system with an Agilent Eclipse XDB-C18 column was used. The mobile phase was a 65:35 (v/v) mixture of methanol and 0.01 M sodium phosphate (B84403) buffer at pH 5.2, with a flow rate of 0.8 mL/min.
-
Detection: UV detection was performed at a wavelength of 254 nm.
LC-MS/MS Method for Quantification in Human Milk[3]
-
Sample Preparation: Samples were extracted using a combination of protein precipitation and solid-phase extraction. Rifampicin-d3 was used as an internal standard.
-
Chromatography: An Agilent® Poroshell 120 EC-C18 column (4.6 mm × 50 mm, 2.7 µm) was used for separation. The isocratic mobile phase consisted of acetonitrile, methanol, and 0.1% formic acid (55/5/40, v/v/v) at a flow rate of 450 µL/min. The total run time was four minutes.
-
Detection: An AB Sciex API 4000 mass spectrometer with electrospray ionization in positive mode was used for detection, based on multiple reaction monitoring data acquisition.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of 25-Desacetyl Rifampicin using LC-MS/MS.
Caption: A generalized workflow for the quantification of 25-Desacetyl Rifampicin.
Signaling Pathways and Logical Relationships
The accurate quantification of 25-Desacetyl Rifampicin is critical in understanding the metabolism of Rifampicin. The following diagram illustrates the metabolic pathway.
Caption: The metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
References
Performance Comparison of Bioanalytical Methods for 25-Desacetyl Rifampicin Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rifampicin and its metabolites, the accurate quantification of 25-Desacetyl Rifampicin is crucial. This guide provides a comparative overview of the linearity and range of calibration curves for 25-Desacetyl Rifampicin using various analytical methods and internal standards, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The data presented is compiled from several studies to aid in the selection of the most suitable analytical approach for specific research needs.
Linearity and Range of 25-Desacetyl Rifampicin Calibration Curves
The performance of a bioanalytical method is fundamentally characterized by its linearity and dynamic range. The following table summarizes these parameters for the quantification of 25-Desacetyl Rifampicin from published literature. The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte or a related compound, is a common strategy to ensure accuracy and precision.
| Analyte | Internal Standard | Analytical Method | Matrix | Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |
| 25-Desacetyl Rifampicin | 25-Desacetyl Rifapentine-d8 | LC-MS/MS | Human Plasma (K2EDTA) | 30.00 - 4000.02 ng/mL | 30.00 ng/mL | ≥ 0.99 | [1] |
| 25-Desacetyl Rifampicin | Rifampicin-d3 | LC-MS/MS | Human Milk | 4.00 - 2000 ng/mL | 4.00 ng/mL | 0.9995 | [2] |
| 25-Desacetyl Rifampicin | Neostigmine | HPLC-PDA | In vitro (Human Liver Microsomes) | 0 - 200 µM | 23.57 µM | 0.995 | [3][4] |
| 25-Desacetyl Rifampicin | Not specified | LC-MS/MS | Human Plasma | 70.4 - 3379.2 ng/mL | 70.4 ng/mL | > 0.992 | [5] |
| 25-Desacetyl Rifampicin | Rifampicin-d8 | LC-MS/MS | Human Plasma | Not specified | 0.05 mg/L (50 ng/mL) | Not specified | [6] |
| 25-Desacetyl Rifampicin | Not specified | HPLC | Human Urine | 2 - 10 µg/mL | 1.7 µg/mL | 0.9978 | [7] |
Experimental Protocols
A detailed experimental protocol is essential for reproducing and validating bioanalytical methods. Below is a representative LC-MS/MS methodology for the quantification of 25-Desacetyl Rifampicin in human plasma.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of a working internal standard solution (e.g., 25-Desacetyl Rifapentine-d8 in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reverse-phase C18 column (e.g., Supelco Discovery C18, 10 cm x 4.6 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate) is typical.
-
Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is generally employed.
-
Injection Volume: Typically 2-10 µL of the prepared sample is injected.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is frequently used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for the specific detection and quantification of the analyte and internal standard. The transitions for 25-Desacetyl Rifampicin and its deuterated internal standards are optimized for sensitivity and specificity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalysis of 25-Desacetyl Rifampicin from sample collection to data analysis.
Caption: Bioanalytical workflow from sample handling to final report generation.
References
- 1. japsonline.com [japsonline.com]
- 2. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Stability Analysis: Rifampicin vs. 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Stability
This guide provides a detailed comparison of the stability profiles of Rifampicin and its key active metabolite, 25-Desacetyl Rifampicin-d3. The information presented herein is intended to support researchers and drug development professionals in understanding the degradation pathways and stability characteristics of these compounds, which is critical for the design of robust analytical methods and stable pharmaceutical formulations.
Executive Summary
Rifampicin is a cornerstone antibiotic for the treatment of tuberculosis, but it is known to be susceptible to degradation under various environmental conditions. Its primary metabolite, 25-Desacetyl Rifampicin, is also pharmacologically active. The deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic studies. While direct comparative chemical stability data is limited, this guide synthesizes available information on the degradation of Rifampicin to infer the stability of its desacetyl metabolite and discusses the impact of deuteration on metabolic stability.
Data Presentation: Stability under Stress Conditions
| Stress Condition | Rifampicin Stability | Inferred Stability of 25-Desacetyl Rifampicin & this compound | Key Degradation Products of Rifampicin |
| Acidic (e.g., 0.1 N HCl) | Highly unstable; significant degradation observed.[1] | Expected to be unstable. | 3-Formylrifamycin SV, 1-amino-4-methylpiperazine |
| Alkaline (e.g., 0.1 N NaOH) | Unstable; significant degradation occurs.[1] | Expected to be unstable. | Rifampicin Quinone, 25-Desacetyl Rifampicin |
| Oxidative (e.g., 3% H₂O₂) | Prone to oxidation; significant degradation.[1] | Expected to be susceptible to oxidation. | Rifampicin Quinone |
| Thermal (e.g., 60-80°C) | Degradation observed at elevated temperatures. | Expected to degrade at elevated temperatures. | Rifampicin Quinone |
| Photolytic (e.g., UV/Vis light) | Generally stable, but some degradation can occur with prolonged exposure.[1] | Expected to be relatively stable with potential for some degradation. | Not extensively characterized. |
Impact of Deuteration on Stability
The primary advantage of deuterating a drug molecule, such as in this compound, lies in its enhanced metabolic stability . This is attributed to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1][][3][4][5] This increased bond strength can make the molecule more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are often involved in drug metabolism.[1][][3][4][5]
For this compound, the deuterium (B1214612) atoms are located on the methyl group of the piperazine (B1678402) moiety. While this specific position's role in metabolism isn't extensively detailed in the available literature, deuteration at metabolically active sites generally leads to:
-
Slower rate of metabolism: This can result in a longer plasma half-life of the drug.
-
Reduced formation of certain metabolites: This can potentially alter the drug's pharmacokinetic profile and reduce the risk of metabolite-associated toxicity.
It is crucial to note that while metabolic stability is enhanced, the inherent chemical stability of this compound under non-physiological conditions (e.g., pH, temperature, light) is expected to be very similar to that of the non-deuterated 25-Desacetyl Rifampicin.
Experimental Protocols
The following is a representative experimental protocol for conducting forced degradation studies on Rifampicin, which can be adapted for 25-Desacetyl Rifampicin and its deuterated analog.
Forced Degradation (Stress Testing) Protocol
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Rifampicin (or the test compound) in a suitable solvent (e.g., methanol (B129727) or a mixture of buffer and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1 N NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified duration. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for a set time.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at a controlled temperature (e.g., 80°C) for a specified period. Also, subject the stock solution to heat.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products. A typical HPLC system might use a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile). Detection is commonly performed using a UV-Vis detector at an appropriate wavelength (e.g., 254 nm or 334 nm for Rifampicin).
4. Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and, if possible, quantify the major degradation products by comparing their retention times and spectral data with those of known standards.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Rifampicin degradation pathways leading to key metabolites and degradation products.
Caption: A typical experimental workflow for forced degradation studies.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 5. juniperpublishers.com [juniperpublishers.com]
Inter-laboratory Comparison of 25-Desacetyl Rifampicin Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies for the quantification of 25-Desacetyl Rifampicin, the primary active metabolite of the frontline anti-tuberculosis drug, Rifampicin. The data presented is compiled from various validated bioanalytical methods, offering a valuable resource for inter-laboratory performance assessment and methodology selection.
The therapeutic drug monitoring (TDM) of Rifampicin and its metabolite is crucial for optimizing treatment efficacy and minimizing the risk of drug resistance. Consistent and accurate measurement of 25-Desacetyl Rifampicin across different laboratories is paramount for reliable pharmacokinetic and pharmacodynamic studies. This guide summarizes key performance characteristics of published analytical methods to aid in this endeavor. While a formal inter-laboratory proficiency testing program for 25-Desacetyl Rifampicin-d3 was not identified, this compilation of single-laboratory validation data serves as a practical comparison.
Performance Data of Analytical Methods for 25-Desacetyl Rifampicin
The following table summarizes the quantitative performance data from several published studies on the analysis of 25-Desacetyl Rifampicin in biological matrices. This allows for a comparison of key validation parameters such as linearity, limit of quantification, precision, and accuracy across different analytical platforms and laboratories.
| Study/Method | Matrix | Analytical Technique | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias or %Recovery) | Internal Standard Used |
| Ghiciuc et al.[1] | Human Plasma | LC-MS/MS | 70.4 - 3379.2 | 70.4 | Not explicitly stated, but within acceptance criteria | Not explicitly stated, but within acceptance criteria | Within ±15% | Not explicitly stated |
| Lestari et al. | Human Urine | HPLC-UV | 2000 - 10000 | 1700 | 0 - 0.0317% | Not explicitly stated | 80.87% - 111.15% (Recovery) | Not explicitly stated |
| Parghale et al.[2] | Human Plasma | LC-MS/MS | 30 - 4000 | 30 | 3.24% - 6.90% | 4.83% | 95.32% - 96.18% | 25-Desacetyl Rifapentine-d8 |
| Al-Baldawi et al.[3] | Human Urine | UPLC-MS/MS | 100 - 20000 | 100 | Part of a larger study, specific values for 25-D-RIF not detailed | Part of a larger study, specific values for 25-D-RIF not detailed | 85.4% (at 10x dilution) | Rifampicin-d8 |
| Kumar et al.[4][5][6] | In vitro (HLM) | HPLC-PDA | 0 - 200 µM | 23.57 µM | Not specified | Not specified | Not specified | Neostigmine |
*Note: Concentrations reported in µM were not converted to ng/mL as the molecular weight was not consistently provided across all publications. µM can be converted to ng/mL by multiplying by the molecular weight of 25-Desacetyl Rifampicin (approximately 781.9 g/mol ). LLOQ for Kumar et al. was reported as 23.57 µM which is significantly higher than other methods, likely due to the in vitro nature of the study and the use of a less sensitive HPLC-PDA detection method.[4][5][6]
Experimental Protocols
The methodologies employed in the cited studies share common principles for the bioanalysis of 25-Desacetyl Rifampicin. A generalized protocol is described below, with variations noted. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS-based methods to ensure the highest accuracy and precision by compensating for matrix effects and variability in sample processing.
Sample Preparation
The most common approach for extracting 25-Desacetyl Rifampicin from plasma and urine is protein precipitation, often followed by liquid-liquid extraction or solid-phase extraction for cleaner samples.
-
Protein Precipitation (PPT): This is a rapid and simple method.[1]
-
To a known volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile (B52724) or methanol (B129727) (typically in a 1:2 or 1:3 ratio).
-
The internal standard (e.g., this compound) is added to the precipitation agent.
-
Vortex mix the sample vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Separation
Liquid chromatography is used to separate 25-Desacetyl Rifampicin from endogenous matrix components and other analytes.
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):
-
Column: A reverse-phase C18 column is commonly used.[7][3][4][5][6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[3]
-
Flow Rate: Flow rates vary depending on the column dimensions and particle size, typically ranging from 0.2 to 0.8 mL/min.[8]
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Detection
-
Tandem Mass Spectrometry (MS/MS): This is the preferred method for bioanalytical studies due to its high sensitivity and selectivity.[1][7][2][3]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This enhances the specificity of the assay.
-
-
UV/Photodiode Array (PDA) Detection: While less sensitive than MS/MS, UV detection can be used for higher concentration samples, such as those from in vitro metabolism studies. The detection wavelength is typically set around 254 nm.[8][4][5][6]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of 25-Desacetyl Rifampicin in a biological matrix using LC-MS/MS with a deuterated internal standard.
Caption: Experimental workflow for 25-Desacetyl Rifampicin analysis.
References
Performance Evaluation of 25-Desacetyl Rifampicin-d3 as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmacokinetic and toxicokinetic studies, the precise quantification of drug metabolites is paramount for a comprehensive understanding of a compound's efficacy and safety profile. 25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of the front-line tuberculosis medication, Rifampicin. Accurate measurement of this metabolite in various biological matrices is crucial for therapeutic drug monitoring and clinical research. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) for its ability to minimize analytical variability. This guide provides a detailed comparison of the performance of 25-Desacetyl Rifampicin-d3 as an internal standard against other alternatives, supported by experimental data from published literature.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the optimal choice for quantitative bioanalysis due to their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they co-elute chromatographically and experience similar extraction recovery and matrix effects. By correcting for variations in sample preparation and instrument response, deuterated internal standards significantly enhance the accuracy and precision of the analytical method.
Performance Comparison in Different Matrices
The selection of an appropriate internal standard is critical and its performance must be rigorously evaluated in each biological matrix. Below is a summary of the performance of deuterated internal standards for the analysis of 25-Desacetyl Rifampicin and related compounds in human plasma and urine, compared to a non-deuterated structural analog.
Table 1: Performance Data in Human Plasma
| Parameter | Deuterated Internal Standard (25-Desacetyl Rifapentine-d8*) | Structural Analog Internal Standard (Hydrochlorothiazide**) |
| Analyte | 25-Desacetyl Rifapentine | Rifampicin |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ± 15% | ≤ 6.0% |
| Precision (% CV) | < 15% | ≤ 9.7% |
| Recovery (%) | 65.30 - 76.32[1] | ~90 |
| Matrix Effect | Compensated | Potential for significant variability |
*Data for 25-Desacetyl Rifapentine-d8, a close structural analog of this compound, is used as a representative for performance in plasma.[1] **Data for Hydrochlorothiazide used as an internal standard for Rifampicin analysis.
Table 2: Performance Data in Human Urine
| Parameter | Deuterated Internal Standard (Rifampicin-d3***) |
| Analyte | 25-Desacetyl Rifampicin |
| Linearity (Concentration Range) | 0.1 to 20.0 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[2] |
| Dilution Integrity (Accuracy at 10x dilution) | 85.4%[2] |
| Dilution Integrity (Precision at 10x dilution) | 11.4%[2] |
***Data for Rifampicin-d3 used as an internal standard for the analysis of 25-Desacetyl Rifampicin.[2]
Experimental Methodologies
Detailed and validated experimental protocols are essential for reproducible and reliable bioanalytical results. The following sections outline a typical LC-MS/MS method for the quantification of 25-Desacetyl Rifampicin using a deuterated internal standard.
Sample Preparation (Human Plasma)
-
Protein Precipitation: To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound or -d8).[3]
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is sufficient for sensitive analysis.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.
-
MRM Transitions:
Visualizing the Metabolic Pathway and Analytical Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated.
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
Caption: Experimental workflow for bioanalysis of 25-Desacetyl Rifampicin.
References
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Rifampicin and its Metabolites: The Role of 25-Desacetyl Rifampicin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of rifampicin (B610482) and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Rifampicin, a cornerstone in the treatment of tuberculosis, undergoes significant metabolism in the body, with 25-desacetyl rifampicin being its primary active metabolite. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate results in bioanalytical methods, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of 25-Desacetyl Rifampicin-d3 and other deuterated internal standards used in the analysis of rifampicin and its metabolites, supported by experimental data and detailed protocols.
The Importance of an Ideal Internal Standard
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled version of the analyte or a closely related metabolite is considered the gold standard. For the analysis of 25-desacetyl rifampicin, its own deuterated form, this compound, represents a theoretically ideal internal standard due to its identical chemical properties and chromatographic behavior.
Comparative Analysis of Deuterated Internal Standards
The selection of an appropriate internal standard is critical for method robustness. While various deuterated standards have been employed for the analysis of rifampicin and its metabolites, this section focuses on the comparative performance of this compound against other commonly used standards.
Table 1: Performance Characteristics of Deuterated Internal Standards for the Analysis of 25-Desacetyl Rifampicin and Rifampicin
| Internal Standard | Analyte(s) | Lower Limit of Quantification (LLOQ) | Linearity Range (µg/mL) | Mean Recovery (%) | Reference |
| This compound | 25-Desacetyl Rifampicin | 0.040 µg/mL | 0.040 - 10.0 | 123.2%[1] | [1] |
| Rifampicin-d3 | Rifampicin | 0.120 µg/mL | 0.120 - 30.0 | 127.7%[1] | [1] |
| 25-Desacetyl Rifapentine-d8 | 25-Desacetyl Rifapentine | 30.000 ng/mL | 30.000 - 4000.015 ng/mL | Not Reported | [2] |
| Rifapentine-d9 | Rifapentine | 60.061 ng/mL | 60.061 - 8008.134 ng/mL | Not Reported | [2] |
| Rifampicin-d8 (B12428626) | Rifampicin | 0.05 mg/L | Not Reported | Not Reported | [3] |
| 25-Desacetyl Rifampicin-d8 | 25-Desacetyl Rifampicin | 0.05 mg/L | Not Reported | Not Reported | [3] |
Note: The high recovery percentages reported for this compound and Rifampicin-d3 may indicate ion enhancement effects, which are compensated for by the use of a co-eluting stable isotope-labeled internal standard.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below is the experimental protocol for the simultaneous quantification of first-line anti-tuberculosis drugs and their metabolites using this compound as an internal standard for 25-desacetyl rifampicin.
Method for Simultaneous Quantification of Rifampicin and 25-Desacetyl Rifampicin using Deuterated Internal Standards[1]
-
Sample Preparation:
-
Protein precipitation was employed for sample cleanup.
-
-
Liquid Chromatography:
-
System: Agilent 1200 series HPLC.
-
Column: Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm.
-
Mobile Phase A: 0.05% formic acid in water.
-
Mobile Phase B: Organic mixture.
-
Gradient: A mobile phase gradient was used for the separation of all analytes.
-
Total Run Time: 6.5 minutes per sample.
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry (MS/MS).
-
Internal Standards: Deuterated internal standards were used for each analyte, including this compound for 25-desacetyl rifampicin and Rifampicin-d3 for rifampicin.
-
-
Data Analysis:
-
Data was analyzed using Analyst® version 1.6.2 software.
-
Calibration ranges were established based on peak area ratios. For 25-desacetyl rifampicin, the range was 0.040 – 10.0 µg/mL.
-
Visualizing Analytical and Metabolic Pathways
To better understand the context of this analytical work, the following diagrams illustrate the metabolic pathway of rifampicin and a typical analytical workflow.
The above diagram illustrates the primary metabolic conversion of rifampicin to its active metabolite, 25-desacetyl rifampicin, in the liver, and their subsequent excretion routes.
This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of rifampicin metabolites, from sample preparation using an internal standard to final analysis by LC-MS/MS.
Conclusion
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the most effective strategy for mitigating variability in LC-MS/MS-based bioanalysis. The available data demonstrates that This compound is a suitable and effective internal standard for the accurate quantification of 25-desacetyl rifampicin in biological matrices.[1] Its performance, as indicated by the reported LLOQ and recovery, supports its use in demanding applications such as pharmacokinetic research and clinical therapeutic drug monitoring.[1] While other deuterated standards like Rifampicin-d8 and 25-desacetyl rifampicin-d8 are also utilized and effective for their respective analytes, the use of the specific deuterated metabolite for the metabolite itself offers the most robust analytical approach.[3] Researchers and drug development professionals should consider the specific analytes of interest and the required sensitivity when selecting the most appropriate internal standard for their studies.
References
Navigating Regulatory Landscapes for the Validation of 25-Desacetyl Rifampicin-d3 Bioanalytical Methods
A Comparative Guide for Researchers and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the integrity and reliability of pharmacokinetic and toxicokinetic data submitted to regulatory authorities. For metabolites like 25-Desacetyl Rifampicin, and particularly when employing a deuterated internal standard such as 25-Desacetyl Rifampicin-d3, adherence to stringent regulatory guidelines is paramount. This guide provides a comparative overview of key validation parameters as stipulated by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the universally recommended approach for mass spectrometry (MS)-based bioanalytical assays.[5] A SIL-IS is chemically and physically similar to the analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps.[5]
Comparative Analysis of Validation Parameters
Bioanalytical method validation is a comprehensive process designed to demonstrate that a method is suitable for its intended purpose.[4][6] Key validation parameters are outlined below, with a comparison of typical acceptance criteria.
| Validation Parameter | Key Objective | General Acceptance Criteria (Chromatographic Assays) |
| Selectivity & Specificity | To ensure that the method can differentiate and quantify the analyte and internal standard (IS) without interference from matrix components.[1] | Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ). Response of interfering peaks at the retention time of the IS should be ≤ 5% of its response.[1] |
| Calibration Curve | To demonstrate the relationship between the instrument response and the known concentration of the analyte. | A blank (no analyte, no IS), a zero calibrator (blank plus IS), and at least six non-zero calibrators.[7] The curve should have a coefficient of determination (r²) of ≥ 0.99.[8] |
| Accuracy & Precision | To determine the closeness of the measured values to the nominal concentration and the degree of scatter. | Intra- and inter-day precision (%CV) should not exceed 15% for QC samples (20% for LLOQ). Accuracy (% deviation from nominal) should be within ±15% (±20% for LLOQ).[8][9] |
| Recovery | To assess the extraction efficiency of the analytical method. | While 100% recovery is not required, it should be consistent and reproducible. The coefficient of variation (CV) of the recovery across QC levels should generally be ≤15%.[10] |
| Matrix Effect | To evaluate the ion suppression or enhancement on the analyte and IS by the biological matrix.[1] | The CV of the matrix factor across different lots of matrix should not be greater than 15%.[10] |
| Stability | To ensure the analyte is stable under various conditions encountered during sample handling and analysis. | Analyte stability should be demonstrated under conditions including freeze-thaw cycles, bench-top storage, and long-term storage.[9][11] |
Experimental Protocols for Key Validation Experiments
Detailed methodologies are crucial for the reproducibility and validity of experimental data.[5] Below are protocols for essential validation experiments when using a deuterated internal standard like this compound.
Protocol for Assessing Matrix Effect:
-
Objective: To quantitatively assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.[5]
-
Procedure:
-
Prepare two sets of samples:
-
Set A: Spike the analyte (25-Desacetyl Rifampicin) and SIL-IS (this compound) at low and high concentrations into the supernatant of extracted blank matrix from at least six different sources.[1][5]
-
Set B: Spike the analyte and SIL-IS at the same concentrations into a neat solution (e.g., mobile phase).[1][5]
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the matrix factor (MF) for each source: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).[1]
-
-
Acceptance Criteria: The CV of the matrix factor across the different lots of matrix should not be greater than 15%.[10]
Protocol for Determining Accuracy and Precision:
-
Objective: To determine the intra- and inter-day accuracy and precision of the method.
-
Procedure:
-
Acceptance Criteria:
Visualizing the Validation Workflow
A clear understanding of the bioanalytical method validation workflow is essential for systematic execution.
Caption: A typical workflow for validating a bioanalytical method.
Decision-Making for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. While SIL-IS are preferred, their availability and cost can be factors.
Caption: Decision-making process for internal standard selection in bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. id-eptri.eu [id-eptri.eu]
- 7. fda.gov [fda.gov]
- 8. japsonline.com [japsonline.com]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. saudijournals.com [saudijournals.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 25-Desacetyl Rifampicin-d3
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 25-Desacetyl Rifampicin-d3, ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, falls under the category of hazardous waste management. Adherence to institutional and regulatory guidelines is mandatory.
Step 1: Waste Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is not explicitly classified under a specific hazardous waste category (e.g., ignitable, corrosive, reactive). However, as a pharmaceutical compound used in research, it should be treated as a chemical waste. It is the responsibility of the generator (the laboratory) to make a hazardous waste determination.
Step 2: Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. The container should be appropriate for the solvent used. Do not mix incompatible solvents.
Step 3: Waste Container Management
All waste containers must be managed according to the Resource Conservation and Recovery Act (RCRA) and local regulations.
| Container Requirement | Specification | Rationale |
| Material | Chemically compatible with the waste. | To prevent degradation of the container and potential leaks. |
| Condition | Must be in good condition, with no leaks or residues on the outside. | To ensure safe handling and transport. |
| Labeling | Must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents. | To inform handlers of the contents and associated hazards. |
| Closure | Must be kept securely closed at all times, except when adding waste. | To prevent spills and the release of vapors. |
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[3][4][5]
-
The SAA must be under the control of the laboratory personnel.
-
There is a limit to the amount of waste that can be accumulated in an SAA (typically 55 gallons of non-acutely hazardous waste).
Step 5: Arranging for Disposal
Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of the chemical waste through standard trash or down the drain.[6] Disposal must be conducted by a licensed hazardous material disposal company.[3] The primary method of disposal for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to prevent the release of harmful substances into the environment.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the safe disposal of this compound.
Key Regulatory Considerations
The disposal of chemical waste is governed by a framework of regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3] State and local regulations may be more stringent than federal requirements. Researchers must be familiar with their institution-specific guidelines, which are designed to ensure compliance with all applicable laws.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If the spill is small and you are trained to do so, clean it up using an appropriate spill kit. Avoid generating dust.
-
For large spills, contact your institution's EHS department or emergency response team.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek medical attention.
-
-
Inhalation:
-
Move to fresh air.
-
Seek medical attention if you feel unwell.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal manuals for detailed guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
